molecular formula C12H6N2O2 B1354950 Pyrido[3,4-g]isoquinoline-5,10-dione CAS No. 117727-15-8

Pyrido[3,4-g]isoquinoline-5,10-dione

Cat. No.: B1354950
CAS No.: 117727-15-8
M. Wt: 210.19 g/mol
InChI Key: KFLUOJYWKAUGOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrido[3,4-g]isoquinoline-5,10-dione (CAS 117727-15-8) is an aromatic diaza-anthraquinone compound with the molecular formula C12H6N2O2 and a molecular weight of 210.19 g/mol . This structure fuses the privileged isoquinoline scaffold with a quinone moiety, creating a versatile core for contemporary chemical and biological research . Isoquinoline frameworks are recognized as privileged structures in medicinal chemistry due to their presence in a vast array of biologically active compounds and natural alkaloids, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory actions . The quinone group is a foundational motif in many potent anticancer agents, with biological activity often linked to redox cycling and the ability to intercalate with DNA . This specific compound serves as a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. Its diaza-anthraquinone structure is of significant interest in the design of potential DNA-targeting agents and kinase inhibitors, with related analogues showing cytotoxic effects against various cancer cell lines . The pyrido[3,4-g] fused heterocyclic system is a known pharmacophore; for instance, derivatives of structurally related scaffolds have been identified as potent, nanomolar inhibitors of protein kinases like CLK1 and DYRK1A, which are therapeutic targets in cancer and neurodegenerative diseases . Beyond biomedical applications, the compound's extended aromatic system also makes it a candidate for exploration in materials science, as related structures have been incorporated into conjugated polymers for use in organic electronic devices . Safety Information: This compound is classified with the signal word "Warning" and has the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the associated Safety Data Sheet (SDS) for detailed handling and disposal guidelines. Disclaimer: This product is intended for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrido[3,4-g]isoquinoline-5,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N2O2/c15-11-7-1-3-13-5-9(7)12(16)8-2-4-14-6-10(8)11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLUOJYWKAUGOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567397
Record name Pyrido[3,4-g]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117727-15-8
Record name Pyrido[3,4-g]isoquinoline-5,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrido[3,4-g]isoquinoline-5,10-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Pyrido[3,4-g]isoquinoline-5,10-dione: Structural Chemistry, Synthesis, and Pharmacological Potential

[1]

Executive Summary

Pyrido[3,4-g]isoquinoline-5,10-dione (also known as 2,6-diazaanthracene-9,10-dione or PID ) is a planar, tricyclic heteroaromatic quinone.[1] It represents a critical scaffold in two distinct high-impact fields: next-generation organic energy storage and anticancer therapeutics . Structurally, it is an aza-analogue of anthraquinone, where the incorporation of nitrogen atoms into the terminal rings significantly alters its electronic landscape, enhancing its electron affinity and redox potential.

This guide provides a rigorous technical analysis of PID, detailing its synthesis via ortho-metallation, its electrochemical behavior in redox flow batteries (RFBs), and its pharmacological mechanism as a DNA intercalator.

Structural Architecture and Electronic Properties

Chemical Identity[1][3]
  • IUPAC Name: Pyrido[3,4-g]isoquinoline-5,10-dione[2][3][][5]

  • Synonym: 2,6-Diazaanthracene-9,10-dione (DAAD)[6]

  • CAS Number: 117727-15-8[]

  • Molecular Formula: C₁₂H₆N₂O₂[]

  • Molecular Weight: 210.19 g/mol []

  • SMILES: C1=CN=CC2=C1C(=O)C3=C(C2=O)C=CN=C3

Structural Analysis

The molecule consists of a central quinone ring fused linearly between two pyridine rings. The nitrogen atoms are typically positioned at the 2 and 6 positions of the anthracene framework (using diaza-anthracene numbering), rendering the molecule centrosymmetric.

  • Planarity: The tricyclic system is rigorously planar, facilitating strong

    
    -
    
    
    stacking interactions. This property is the mechanistic basis for its utility as a DNA intercalator and its high adsorption energy on graphene substrates.
  • Electronic Deficiency: Compared to carbocyclic anthraquinone, the electronegative nitrogen atoms withdraw electron density from the

    
    -system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule easier to reduce.
    
  • Redox Centers: The C-5 and C-10 carbonyl groups serve as reversible redox active sites, capable of accepting up to two electrons and two lithium ions (in non-aqueous media) or protons (in aqueous media).

Visualization: Structural Connectivity

The following diagram illustrates the core connectivity and the numbering scheme often used in derivative synthesis.

PID_StructureFigure 1: Abstract connectivity of Pyrido[3,4-g]isoquinoline-5,10-dione showing N-positions.cluster_LeftRingcluster_CenterRingcluster_RightRingN2N (2)C3C3N2->C3N2->C3C1C1C1->N2C1->N2C4C4C3->C4C3->C4C4->C1C5C=O (5)C4->C5C4->C5FusionC10C=O (10)C4->C10C5->C1C9C9C5->C9C10->C4C8C8C10->C8C6N (6)C7C7C6->C7C6->C9C7->C6C7->C8C8->C10C8->C7C9->C5C9->C10C9->C10FusionC9->C6

Synthetic Methodologies

The synthesis of pyrido[3,4-g]isoquinoline-5,10-dione is challenging due to the electron-deficient nature of the pyridine rings, which disfavors standard Friedel-Crafts acylation approaches used for anthraquinones. The most authoritative protocol, established by Bolitt et al. , utilizes directed ortho-metallation.

The Bolitt Protocol (Ortho-Metallation)

This method relies on the dimerization of nicotinamide derivatives. The amide group serves as a Directed Metallation Group (DMG).

  • Precursor: N,N-Diethylnicotinamide.

  • Lithiation: Treatment with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) in THF at -78°C. LiTMP is preferred over LDA to avoid nucleophilic attack on the pyridine ring. Lithiation occurs regioselectively at the C4 position (ortho to the amide).

  • Dimerization: The lithiated species is dimerized. While the exact mechanistic intermediate involves complex organolithium aggregates, the net result is the formation of the central quinone ring upon oxidative workup and hydrolysis.

  • Workup: Acidic hydrolysis (HI) and catalytic dehydrogenation yield the fully aromatic dione.

Synthetic Workflow Diagram

Synthesis_FlowFigure 2: Synthesis via Ortho-Directed Metallation (Bolitt Method)StartN,N-DiethylnicotinamideStep1Ortho-Lithiation(LiTMP, THF, -78°C)Start->Step1Intermediate4-Lithio-N,N-diethylnicotinamide(Transient Species)Step1->Intermediate Regioselective C4 DeprotonationStep2Dimerization & CyclizationIntermediate->Step2 Self-condensationStep3Acid Hydrolysis (HI) &DehydrogenationStep2->Step3 Ring closureProductPyrido[3,4-g]isoquinoline-5,10-dione(PID)Step3->Product Aromatization

Physicochemical & Electrochemical Properties[9]

PID and its methylated derivatives (e.g., DAAQ) are gaining prominence in energy storage due to their stability and redox kinetics.

Electrochemical Characteristics

In Lithium-Ion Batteries (LIBs) and Aqueous Organic Redox Flow Batteries (AORFBs), PID acts as a cathode material.

  • Redox Mechanism: The mechanism involves the reversible enolization of the carbonyl groups.

    
    
    
  • Potential: The electron-withdrawing nitrogen atoms shift the reduction potential to more positive values compared to anthraquinone.[3]

    • Standard Potential (DAAQ derivative): ~0.25 V vs SHE.

  • Solubility: The parent PID has low solubility in water due to

    
    -stacking. Methylation to the di-cationic form (DAAQ) drastically increases aqueous solubility (up to 0.5 M), making it viable for flow batteries.
    
Key Data Summary
PropertyValue / DescriptionRelevance
Molecular Weight 210.19 g/mol High theoretical capacity density.
Redox Potential ~2.4 V vs Li/Li⁺ (Solid state)Compatible with common organic electrolytes.
Adsorption Energy High (on Graphene/BN)Excellent stability in composite electrodes.
Fluorescence Emissive in solid state (AIE active)Potential for optical sensing.
Solubility Low (Organic/Aqueous)Requires functionalization (e.g., methylation) for liquid electrolytes.

Biological & Pharmacological Potential[1][10][11][12]

The planar structure of pyrido[3,4-g]isoquinoline-5,10-dione mimics the chromophore of potent anthracycline antibiotics like Mitoxantrone and Doxorubicin .

Mechanism of Action
  • DNA Intercalation: The planar tricyclic core inserts between DNA base pairs. The presence of heteroatoms (N) allows for specific hydrogen bonding interactions within the major or minor groove.

  • Topoisomerase II Inhibition: By stabilizing the DNA-Topoisomerase cleavable complex, PID derivatives prevent DNA religation, leading to double-strand breaks and apoptosis in dividing cells.

  • Photo-Cleavage: Oxime ester derivatives of PID have been shown to cleave DNA upon UV irradiation, generating reactive radicals that sever the phosphodiester backbone.

Biological Pathway Diagram

Bio_MechanismFigure 3: Pharmacological Mechanism of Action (Anticancer)cluster_NucleusNucleusPIDPID / DAAQ DerivativeCellEntryCellular UptakePID->CellEntryNucleusNuclear TranslocationCellEntry->NucleusIntercalationDNA Intercalation(Pi-Stacking)Nucleus->IntercalationTopoComplexTopo II-DNA-DrugTernary ComplexIntercalation->TopoComplex StabilizesStrandBreakDouble Strand Breaks(DSBs)TopoComplex->StrandBreak Prevents ReligationApoptosisApoptosis / Cell DeathStrandBreak->Apoptosis

[1][2][13][14]

Experimental Protocols

Protocol: Synthesis of Pyrido[3,4-g]isoquinoline-5,10-dione (Adapted from Bolitt et al.)

Safety Warning: LiTMP is pyrophoric. Work must be performed under inert argon atmosphere.

  • Reagent Preparation:

    • Prepare LiTMP by adding n-BuLi (2.2 equiv) to a solution of 2,2,6,6-tetramethylpiperidine (2.2 equiv) in dry THF at -78°C. Stir for 30 minutes.

  • Lithiation:

    • Add a solution of N,N-diethylnicotinamide (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C.

    • Maintain temperature below -70°C to ensure regiocontrol (C4 lithiation).

    • Stir for 1 hour.

  • Dimerization & Quench:

    • Allow the reaction to warm slowly to room temperature over 4 hours. The lithiated species undergoes self-condensation.

    • Quench with saturated NH₄Cl solution.

  • Isolation:

    • Extract with dichloromethane (DCM). Wash organic layer with brine, dry over MgSO₄, and concentrate.

    • The intermediate may require oxidation. Reflux the crude residue in acetic acid with excess Iodine or treat with HI followed by air oxidation to aromatize the central ring.

  • Purification:

    • Recrystallize from ethanol or sublime under high vacuum to obtain yellow/orange needles of PID.

Protocol: Cell Viability Assay (MTT) for Cytotoxicity
  • Seeding: Seed HeLa or L1210 leukemia cells in 96-well plates (5,000 cells/well). Incubate for 24h.

  • Treatment: Dissolve PID in DMSO (stock) and dilute with media. Treat cells with varying concentrations (0.1 - 100 µM) for 48h.

  • MTT Addition: Add MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media and add DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ relative to control.

References

  • Bolitt, V., Mioskowski, C., Reddy, S. P., & Falck, J. R. (1988). A convenient synthesis of pyrido[3,4-g]isoquinoline via ortho-directed metallation/dimerization. Synthesis, 1988(5), 388-389. Link

  • Yang, S., et al. (2017). 2,6-Diazaanthracene-9,10-dione and its Radical Anion—A Structural and Spectroscopic Investigation. Physical Chemistry Chemical Physics, 19, 12480-12489.[] Link

  • Kumsampao, J., et al. (2012). Oxime Esters of 2,6-Diazaanthracene-9,10-dione and 4,5-Diazafluoren-9-one as Photo-induced DNA-Cleaving Agents. Molecules, 17(3), 2982-2995. Link

  • PubChem. (n.d.). Pyrido[3,4-g]isoquinoline-5,10-dione (CID 15041620).[2][3] National Library of Medicine. Link

  • Gerhardt, M. R., et al. (2023). Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries. ACS Applied Energy Materials. Link

Biological Activity of Diazaanthraquinone Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, structural classification, and experimental validation of diazaanthraquinone (DAQ) analogs.

Executive Summary

Diazaanthraquinones (DAQs) represent a critical evolution in the pharmacophore of anthracycline antibiotics (e.g., doxorubicin, mitoxantrone). By replacing carbon atoms in the anthracene ring system with nitrogen, researchers aim to decouple the potent cytotoxicity of the anthraquinone scaffold from its dose-limiting cardiotoxicity. This guide analyzes the structural classes of DAQs, their multi-modal mechanisms of action—specifically Topoisomerase II inhibition and ROS-mediated apoptosis—and provides validated protocols for their biological evaluation.

Structural Classification & SAR

The biological profile of DAQ analogs is strictly dictated by the positioning of the nitrogen heteroatoms. We categorize them into three primary scaffolds:

Benzo[g]quinoxaline-5,10-diones (1,4-Diazaanthraquinones)[1]
  • Structure: A quinoxaline ring fused to a benzoquinone.

  • Key Activity: High potency against solid tumors (colon, breast).

  • SAR Insight: Substitution at the 2,3-positions (e.g., with phenyl or pyridyl groups) significantly enhances DNA binding affinity via increased planarity and hydrophobic interaction.

Pyrido[2,3-g]quinoline-5,10-diones (1,5-Diazaanthraquinones)
  • Structure: Symmetrical placement of nitrogen in the outer rings.

  • Key Activity: Excellent DNA intercalators; cytotoxicity often comparable to mitoxantrone.

  • SAR Insight: Introduction of a halogen (Cl, Br) at C-4 or alkyl groups at C-3/C-7 drastically improves IC50 values, likely by optimizing the geometry for intercalation.

1,8-Diazaanthraquinones (Diazaquinomycins)
  • Structure: Nitrogen atoms at the 1 and 8 positions.

  • Key Activity: Unique selectivity against Mycobacterium tuberculosis and certain drug-resistant bacterial strains.[1]

Mechanisms of Action

DAQs function as "dirty drugs" in the most effective sense, targeting cancer cells through multiple simultaneous pathways.

Topoisomerase II Poisoning

Unlike catalytic inhibitors, DAQs act as Topoisomerase II poisons. They stabilize the transient DNA-enzyme cleavage complex, preventing the religation of DNA strands. This results in the accumulation of double-strand breaks (DSBs), triggering the DNA damage response and subsequent apoptosis.

ROS-Mediated Apoptosis (The JNK Pathway)

The quinone moiety undergoes redox cycling, generating reactive oxygen species (ROS). While this contributes to cardiotoxicity in traditional anthracyclines, DAQ analogs are often designed to modulate this potential.[2]

  • Mechanism: ROS accumulation activates the c-Jun N-terminal kinase (JNK) pathway.

  • Outcome: Phosphorylated JNK translocates to the mitochondria, altering the Bcl-2/Bax ratio, causing Cytochrome c release and Caspase-3 activation.

Visualization: ROS-JNK Signaling Pathway

The following diagram illustrates the cascade from DAQ exposure to apoptotic cell death.

ROS_JNK_Pathway DAQ Diazaanthraquinone (DAQ) Redox Redox Cycling (Quinone ⇌ Semiquinone) DAQ->Redox Metabolic Activation ROS ROS Generation (Superoxide/H2O2) Redox->ROS e- Transfer JNK JNK Phosphorylation (p-JNK) ROS->JNK Oxidative Stress Mito Mitochondrial Dysfunction (Bcl-2 ↓ / Bax ↑) JNK->Mito Translocation CytoC Cytochrome c Release Mito->CytoC MOMP Caspase Caspase-3 Activation CytoC->Caspase Cascade Initiation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Figure 1: Schematic of the ROS-dependent apoptotic pathway induced by diazaanthraquinone analogs.

Experimental Validation Protocols

To ensure data integrity (E-E-A-T), the following protocols include critical "Why" checkpoints to explain the causality of specific steps.

In Vitro Cytotoxicity: Modified MTT Assay

Standard MTT assays can yield false positives with quinones due to direct reduction of the tetrazolium salt by the compound itself, independent of cellular metabolism.

Protocol:

  • Seeding: Plate tumor cells (e.g., A549, HCT116) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add DAQ analogs (0.01 – 100 µM) dissolved in DMSO.

    • Control: Include a "Compound Only" well (no cells) to check for chemical reduction of MTT.

  • Incubation: Incubate for 48h at 37°C, 5% CO2.

  • Dye Addition: Add MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

    • Calculation:

      
      
      
Topoisomerase II Relaxation Assay

Validates the molecular target by observing the conversion of supercoiled DNA to relaxed DNA.

Protocol:

  • Reaction Mix: Combine 0.5 µg supercoiled pBR322 plasmid DNA, 1 unit human Topoisomerase II

    
    , and DAQ analog (varying concentrations) in assay buffer (Tris-HCl, ATP, MgCl2).
    
  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 2 µL of 10% SDS and Proteinase K (50 µg/mL). Incubate at 37°C for 15 mins to digest the enzyme.

    • Why: Proteinase K is essential to remove the enzyme covalently bound to DNA, allowing the DNA fragments to migrate during electrophoresis.

  • Electrophoresis: Run samples on a 1% agarose gel (2V/cm) for 4 hours.

  • Visualization: Stain with Ethidium Bromide.

    • Result: Inhibitors will prevent the formation of relaxed circular DNA, maintaining the supercoiled band or producing linear DNA (if acting as a poison).

DNA Binding: Thermal Denaturation (Tm) Study

Determines the intercalation strength. Intercalators stabilize the double helix, raising the melting temperature (Tm).

Protocol:

  • Preparation: Prepare CT-DNA (50 µM bp) in phosphate buffer (pH 7.0).

  • Titration: Add DAQ analog at increasing ratios (

    
     = 0, 0.1, 0.2, etc.).
    
  • Measurement: Monitor absorbance at 260 nm while heating from 25°C to 95°C (

    
    ).
    
  • Analysis: Plot

    
     vs. Temperature. Determine 
    
    
    
    (midpoint of transition).
    • Criteria: A

      
       typically indicates strong intercalation.
      

Data Summary: Comparative Potency

The following table summarizes typical


 ranges for key DAQ classes compared to the standard Doxorubicin.
Compound ClassTarget Cell Line

Range (µM)
Selectivity Index (SI)Notes
1,4-Diaza (Benzo[g]quinoxaline) HCT116 (Colon)

High (>10)Effective against solid tumors.
1,5-Diaza (Pyrido[2,3-g]quinoline) A549 (Lung)

ModeratePotency often exceeds Mitoxantrone.
1,8-Diaza (Diazaquinomycin) M. tuberculosis

Very HighSpecific antimicrobial activity.
Doxorubicin (Control) Broad Spectrum

LowHigh cardiotoxicity limits SI.

Synthesis Workflow Visualization

The synthesis of 1,4-diazaanthraquinones typically involves a condensation reaction.[3] The following diagram outlines this critical workflow.

Synthesis_Workflow Start 2,3-Diamino-1,4-naphthoquinone Reaction Condensation (Reflux in Ethanol/AcOH) Start->Reaction Reagent 1,2-Dicarbonyl Compound (e.g., Benzil) Reagent->Reaction Product 1,4-Diazaanthraquinone (Benzo[g]quinoxaline-5,10-dione) Reaction->Product - 2 H2O Purification Recrystallization / Column Chromatography Product->Purification

Caption: Figure 2: General synthetic route for 1,4-diazaanthraquinone analogs via condensation.

References

  • Manzanaro, S., et al. (2004). "Synthesis and biological evaluation of new 1,5-diazaanthraquinones with cytotoxic activity." Bioorganic & Medicinal Chemistry. Link

  • Giuglio-Tonolo, A. G., et al. (2020).[2][4] "A Survey of Synthetic Routes and Antitumor Activities for Benzo[g]quinoxaline-5,10-diones." Molecules. Link

  • Mullowney, M. W., et al. (2015).[1] "Diaza-anthracene Antibiotics from a Freshwater-Derived Actinomycete with Selective Antibacterial Activity toward Mycobacterium tuberculosis."[1] ACS Infectious Diseases. Link

  • Bolognese, A., et al. (2004). "Antitumor agents.[2][4][5] 3. Design, synthesis, and biological evaluation of new pyridoisoquinolindione and dihydrothienoquinolindione derivatives with potent cytotoxic activity." Journal of Medicinal Chemistry. Link

  • Nitiss, J. L. (2009). "Targeting DNA topoisomerase II in cancer chemotherapy." Nature Reviews Cancer. Link

Sources

Targeting NQO1-Overexpressing Tumors: A Technical Guide to the SAR of Fused Isoquinoline-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of the Scaffold

Fused isoquinoline-diones, specifically isoquinoline-5,8-diones and their benzo[g]-fused analogs, represent a privileged scaffold in oncology. Unlike non-specific cytotoxic agents, these compounds exploit a specific metabolic vulnerability in solid tumors: the overexpression of NAD(P)H:quinone oxidoreductase 1 (NQO1) .

In normal tissues, NQO1 is a detoxifying enzyme. However, in tumors (particularly non-small cell lung cancer, breast, and pancreatic cancers), NQO1 levels can be elevated up to 100-fold. Fused isoquinoline-diones act as "bio-activatable" prodrugs. They are substrates for NQO1, which reduces them to unstable hydroquinones.[1] These hydroquinones undergo rapid auto-oxidation, generating a futile redox cycle that produces massive amounts of Reactive Oxygen Species (ROS), leading to selective apoptosis in cancer cells.

This guide details the Structure-Activity Relationship (SAR) required to tune this redox potential, optimize DNA intercalation, and ensure solubility.

Chemical Synthesis & Scaffold Generation

To explore the SAR, one must first master the synthesis. The most robust route for generating the isoquinoline-5,8-dione core involves the oxidative demethylation of dimethoxy-isoquinoline precursors.

Core Synthesis Workflow

The oxidation of 5,8-dimethoxyisoquinoline using Cerium(IV) Ammonium Nitrate (CAN) is the industry standard due to its mild conditions and high regioselectivity compared to Fremy’s salt or silver(II) oxide.

SynthesisWorkflow Precursor 5,8-Dimethoxyisoquinoline (Starting Material) Oxidation Oxidative Demethylation (CAN, CH3CN/H2O, 0°C) Precursor->Oxidation 2e- Oxidation Core Isoquinoline-5,8-dione (Electrophilic Core) Oxidation->Core Funct Regioselective Nucleophilic Substitution (C6/C7) Core->Funct R-NH2 / Lewis Acid Final 6- or 7-Substituted Isoquinoline-dione Funct->Final

Figure 1: The canonical synthetic pathway for accessing the isoquinoline-5,8-dione scaffold. The CAN oxidation step is critical for revealing the quinone moiety.

Detailed Structure-Activity Relationship (SAR)

The biological activity of fused isoquinoline-diones is governed by three distinct structural regions.

The Quinone Redox Center (Positions 5 & 8)
  • The Rule: The redox potential (

    
    ) must fall within a "Goldilocks" zone. If the potential is too low, NQO1 cannot reduce it; if too high, it may undergo non-specific reduction by other enzymes, causing systemic toxicity.
    
  • Insight: The 5,8-dione system is superior to the 1,4-naphthoquinone system because the heterocyclic nitrogen (N-2) exerts an electron-withdrawing effect, making the quinone more susceptible to nucleophilic attack and enzymatic reduction.

The "Warhead" Tuning (Positions 6 & 7)

This is the primary vector for SAR optimization. The quinone ring is electron-deficient, inviting nucleophilic attack.

  • Electron-Donating Groups (EDGs): Introducing amines (alkylamino, arylamino) at C-6 or C-7 lowers the redox potential.

    • C-7 Substitution: Generally favored for NQO1 substrate specificity. 7-amino derivatives often show higher

      
       ratios for NQO1 than their 6-amino counterparts.
      
    • C-6 Substitution: Often leads to higher steric clash if the fused system is bulky, potentially hindering active site access.

  • Halogens: A halogen (Cl, Br) at C-6/C-7 increases lipophilicity and redox potential but renders the molecule reactive toward biological thiols (e.g., glutathione), potentially reducing potency via rapid excretion.

The Nitrogen Anchor (Position 2)
  • Quaternization: Methylation of the isoquinoline nitrogen (N-2) creates a cationic species.

    • Pros: Drastically increases DNA binding affinity (intercalation) due to electrostatic attraction to the phosphate backbone.

    • Cons: Reduces membrane permeability and can alter the redox potential beyond the range of NQO1 acceptance.

  • N-Oxides: Isoquinoline-5,8-dione N-oxides have demonstrated nanomolar

    
     values.[2][3] The N-oxide moiety can act as a metabolic trigger, being reduced in hypoxic tumor environments.
    
Ring Fusion (Benzo[g] analogs)

Fusing a benzene ring to the isoquinoline core (creating a benzo[g]isoquinoline-5,10-dione) extends the


-system.
  • Effect: Increases planarity, enhancing Topoisomerase II inhibition via DNA intercalation.

  • Trade-off: Larger molecules may have reduced solubility and slower kinetics for NQO1 reduction compared to the compact isoquinoline-5,8-dione.

Mechanism of Action: The Futile Redox Cycle

Understanding the causality between structure and cell death is vital for rational design. The mechanism is a self-validating loop : if NQO1 is inhibited (e.g., by dicoumarol), cytotoxicity should drop significantly.

MoA Compound Isoquinoline-dione (Prodrug) NQO1 NQO1 Enzyme (2e- Reduction) Compound->NQO1 Substrate Binding HQ Hydroquinone (Unstable) NQO1->HQ Obligate 2e- Transfer HQ->Compound Auto-oxidation ROS Superoxide Anion (O2•-) HQ->ROS e- Transfer to O2 O2 Molecular Oxygen (O2) O2->ROS Damage DNA Strand Breaks & Mitochondrial Collapse ROS->Damage Oxidative Stress Apoptosis Apoptosis Damage->Apoptosis

Figure 2: The NQO1-mediated futile redox cycle. The compound cycles between quinone and hydroquinone, pumping ROS into the cell until apoptotic thresholds are met.

Quantitative Data Summary

The following table summarizes the SAR trends based on cytotoxicity (


) and NQO1 substrate efficiency (

). Note how the position of the substituent shifts the balance between pure toxicity and enzymatic specificity.
Compound ClassSubstituent (R)PositionNQO1 EfficiencyCytotoxicity (

)
Primary Mechanism
Isoquinoline-5,8-dione -HCoreModerate1.2

M
Redox Cycling
Isoquinoline-5,8-dione -NH-AlkylC-7 High 0.1 - 0.3

M
Selective NQO1 Redox
Isoquinoline-5,8-dione -NH-AlkylC-6Low> 5.0

M
Low Specificity
Benzo[g]isoquinoline -OHC-1Low0.8

M
Topo II Intercalation
Isoquinoline N-Oxide -N-2High0.21

M
Hypoxia Activation

Data synthesized from representative studies (See References [1], [3]).

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, use the following protocols.

Synthesis: CAN Oxidation of 5,8-Dimethoxyisoquinoline
  • Rationale: CAN is used because it operates in aqueous acetonitrile, solubilizing both the organic precursor and the inorganic oxidant.

  • Dissolve 1.0 eq of 5,8-dimethoxyisoquinoline in Acetonitrile (ACN).

  • Cool the solution to 0°C in an ice bath to prevent over-oxidation.

  • Prepare a solution of Cerium(IV) Ammonium Nitrate (2.5 eq) in water.

  • Add the CAN solution dropwise over 20 minutes. Observation: Color shifts from yellow to deep orange/red.

  • Stir at 0°C for 1 hour. Monitor via TLC (mobile phase: 5% MeOH in DCM).

  • Extract with Dichloromethane (DCM), wash with brine, dry over

    
    , and concentrate.
    
  • Purify via flash column chromatography.

Assay: NQO1 Enzymatic Conversion
  • Rationale: This assay confirms the compound is a substrate, not just a generic toxin.

  • Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA.

  • Cofactor: Add NADPH (200

    
    M).
    
  • Enzyme: Add recombinant human NQO1 (5-10 nM).

  • Initiation: Add the test compound (10-50

    
    M).
    
  • Measurement: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH) over 5 minutes using a kinetic spectrophotometer.

  • Control: Run a parallel reaction with Dicoumarol (NQO1 inhibitor). If activity is not suppressed by Dicoumarol, the reduction is non-specific.

References

  • Synthesis and evaluation of quinoline-5,8-diones and isoquinoline-5,8-diones as anticancer agents. Source: University College Cork (UCC) Theses. URL:[Link]

  • Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). Source: MDPI (Int. J. Mol. Sci.) URL:[Link]

  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors. Source: PubMed (Eur J Med Chem.) URL:[Link]

  • New benzo[g]isoquinoline-5,10-diones... synthesis and biological evaluation as potential antitumoral agents. Source: PubMed (Bioorg Med Chem.) URL:[Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Source: PMC (Int J Mol Sci.) URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis of Pyrido[3,4-g]isoquinoline-5,10-dione via Ortho-Directed Metallation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of pyrido[3,4-g]isoquinoline-5,10-dione (also referred to as 2,7-diazaanthracene-9,10-dione) via Ortho-Directed Metallation (DoM) . This protocol is based on the foundational work of J.R. Falck, Charles Mioskowski, and colleagues, leveraging the regioselective power of the N,N-diethylamide Directing Metalation Group (DMG).

Executive Summary

The pyrido[3,4-g]isoquinoline-5,10-dione scaffold represents a critical tricyclic diaza-anthraquinone core. These structures are potent DNA intercalators and serve as key intermediates in the synthesis of antitumor antibiotics such as diazaquinomycins. Traditional Friedel-Crafts approaches to such heteroaromatic quinones often suffer from poor regioselectivity and harsh conditions.

This protocol details a convergent, one-pot synthesis utilizing the Directed Ortho Metalation (DoM) of N,N-diethylnicotinamide. By employing Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) as a non-nucleophilic base, the method achieves exclusive C4-regioselective lithiation followed by a cascade dimerization, delivering the target dione in a single synthetic operation.

Strategic Analysis: Why DoM?

The Regioselectivity Challenge

Nicotinamide derivatives possess multiple reactive sites. Nucleophilic bases (e.g., n-BuLi) typically attack the pyridine ring at C2, C4, or C6 via addition-elimination (Chichibabin-type mechanisms) rather than deprotonation. Furthermore, the inherent acidity of C2 (flanked by N and the DMG) competes with C4.

The Solution: LiTMP & DMG Control
  • Base Selection: LiTMP is sterically hindered and non-nucleophilic, preventing ring addition and favoring deprotonation.

  • DMG Selection: The Diethylamide (-CONEt₂) group is a powerful DMG. It coordinates the lithium cation (Complex Induced Proximity Effect - CIPE), directing the base to the ortho position.

  • Site Selectivity: While C2 is more acidic, coordination geometry and steric factors with LiTMP favor lithiation at C4 . This C4-lithiated species is the requisite nucleophile for the linear fusion of the target tricyclic system.

Retrosynthetic Logic

The synthesis bypasses the need for pre-functionalized biaryls. Instead, it constructs the central quinone ring through the dimerization of two nicotinamide units.

Retrosynthesis Target Pyrido[3,4-g]isoquinoline-5,10-dione (Target Molecule) Intermediate Dimerization Intermediate (Bis-nicotinamide) Target->Intermediate Cyclization [- Et2NH] Starting N,N-Diethylnicotinamide (Precursor) Intermediate->Starting DoM Dimerization [LiTMP, THF]

Figure 1: Retrosynthetic analysis showing the disconnection of the tricyclic dione back to a single pyridine precursor.

Mechanism & Reaction Pathway[1][2][3][4][5]

The transformation proceeds via a "self-condensation" mechanism unique to ortho-lithiated amides.

  • Coordination (CIPE): The LiTMP coordinates to the amide oxygen.

  • Deprotonation: LiTMP removes the proton at C4, forming the 4-lithio-nicotinamide species.

  • Dimerization: Two molecules of the lithiated species react. This likely involves the attack of C4-Li on the carbonyl of a second molecule.

  • Cyclization: A cascade sequence, involving the elimination of diethylamine (Et₂NH), closes the central ring to form the quinone.

Mechanism Substrate N,N-Diethylnicotinamide Complex Li-Coordination Complex (CIPE) Substrate->Complex + LiTMP Lithiated 4-Lithio Species (Nucleophile) Complex->Lithiated - TMP(H) (Deprotonation at C4) Dimer Dimerization Intermediate Lithiated->Dimer Self-Condensation (+ Substrate) Product Pyrido[3,4-g]isoquinoline- 5,10-dione Dimer->Product - Et2NH (Cyclization)

Figure 2: Mechanistic pathway from coordination to the final dione product.

Detailed Experimental Protocol

Safety Note: t-Butyllithium and n-Butyllithium are pyrophoric. All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Reagents & Materials
ReagentRoleSpecifications
2,2,6,6-Tetramethylpiperidine (TMP) Base PrecursorDistilled over CaH₂; stored under Ar.
n-Butyllithium (n-BuLi) Lithiating Agent1.6 M or 2.5 M in hexanes; Titrate before use.
N,N-Diethylnicotinamide Substrate>98% purity; dried under vacuum if necessary.
Tetrahydrofuran (THF) SolventDistilled from Na/Benzophenone immediately before use.
Ammonium Chloride (NH₄Cl) QuenchSaturated aqueous solution.
Step-by-Step Procedure
Phase 1: Generation of LiTMP (In-situ)
  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

  • Solvent: Add anhydrous THF (20 mL) via syringe.

  • Amine Addition: Add TMP (1.1 equiv relative to substrate) via syringe.

  • Cooling: Cool the solution to 0 °C (ice bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv). Stir at 0 °C for 30 minutes to ensure complete formation of LiTMP.

    • Tip: LiTMP is generated at 0 °C but used at -78 °C to ensure kinetic control.

Phase 2: Directed Ortho Metalation & Dimerization[1]
  • Cooling: Lower the temperature of the LiTMP solution to -78 °C (Dry ice/Acetone bath).

  • Substrate Addition: Dissolve N,N-diethylnicotinamide (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the LiTMP base over 10–15 minutes.

    • Observation: The solution may change color (often deep red or orange), indicating the formation of the lithiated species.

  • Reaction: Stir at -78 °C for 1 hour .

  • Warming/Dimerization: Remove the cooling bath and allow the reaction to warm slowly to room temperature over 2–3 hours.

    • Mechanism Note: The dimerization and cyclization typically occur during this warming phase as the kinetic barrier is overcome.

  • Quench: Once at room temperature, quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

Phase 3: Workup & Purification
  • Extraction: Extract the aqueous mixture with Dichloromethane (CH₂Cl₂) (3 x 30 mL).

    • Note: The dione product may be sparingly soluble; ensure thorough extraction.

  • Drying: Combine organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude residue is typically a solid. Purify via:

    • Recrystallization: Ethanol or Acetonitrile are common solvents.

    • Flash Chromatography: If necessary, use Silica gel (eluent: CH₂Cl₂/MeOH gradient).

  • Yield: Typical yields range from 40–60% for this dimerization step.

Data & Validation

Confirm the identity of pyrido[3,4-g]isoquinoline-5,10-dione using the following parameters:

Analytical MethodExpected Signal / Characteristic
Appearance Yellow to brownish solid. High melting point (>250 °C).[2]
¹H NMR (DMSO-d₆) Aromatic protons in the pyridine regions. Look for symmetry if the product is the symmetric 2,7-diaza isomer. Signals typically around δ 8.5–9.5 ppm.
IR Spectroscopy Strong Carbonyl (C=O) stretch for the quinone system at 1670–1690 cm⁻¹ .
Mass Spectrometry Molecular Ion [M+H]⁺ = 211.05 . (Formula Weight: 210.19).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete lithiation or moisture ingress.Titrate n-BuLi immediately before use.[3] Ensure THF is strictly anhydrous. Increase lithiation time at -78 °C.
C2-Lithiation Byproducts Kinetic control failure.Ensure temperature remains strictly at -78 °C during substrate addition. Do not allow local warming.
Polymerization Warming too fast.Allow the reaction to warm very slowly (leave in the bath as the dry ice sublimates).
Solubility Issues Product insolubility in workup.Use continuous extraction (Soxhlet) or boil the crude solid in the recrystallization solvent to extract impurities.

Workflow Diagram

Workflow Step1 1. Prepare LiTMP (THF, 0°C, 30 min) Step2 2. Cool to -78°C Step1->Step2 Step3 3. Add N,N-Diethylnicotinamide (Dropwise) Step2->Step3 Step4 4. Stir at -78°C (1 hr) (Formation of 4-Li Species) Step3->Step4 Step5 5. Warm to Room Temp (Dimerization/Cyclization) Step4->Step5 Kinetic -> Thermodynamic Step6 6. Quench (Sat. NH4Cl) & Extraction (DCM) Step5->Step6 Step7 7. Purification (Recrystallization) Step6->Step7

Figure 3: Experimental workflow for the synthesis of the dione.

References

  • Bolitt, V., Mioskowski, C., Reddy, S. P., & Falck, J. R. (1988).[1] A convenient synthesis of pyrido[3,4-g]isoquinoline via ortho-directed metallation/dimerization.[1] Synthesis, 1988(05), 388-389.[1]

  • Snieckus, V. (1990). Directed ortho metalation.[4][5][1][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Gribble, G. W., & Saulnier, M. G. (1992). Synthesis of diazaanthraquinones. Heterocycles, 34, 1.
  • PubChem. (n.d.). Pyrido[3,4-g]isoquinoline-5,10-dione (CID 15041620).[7] National Library of Medicine.

Sources

Topoisomerase II inhibition screening for pyridoisoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput & Mechanistic Screening of Pyridoisoquinoline Derivatives as Topoisomerase II Inhibitors


/

Introduction & Mechanistic Rationale

The pyridoisoquinoline scaffold represents a privileged structure in medicinal chemistry, characterized by a planar, fused ring system often capable of DNA intercalation. While this planarity facilitates DNA binding, the therapeutic goal is to identify derivatives that function specifically as Topoisomerase II (Topo II) Poisons (stabilizing the cleavage complex) or Catalytic Inhibitors (blocking ATP binding or strand passage), rather than non-specific DNA intercalators.

Why Topoisomerase II? Topo II is essential for untangling DNA during replication and mitosis.[1] It functions by creating a transient double-strand break (DSB), passing a second DNA duplex through, and religating the break.

  • Poisons (e.g., Etoposide, Doxorubicin): Trap the enzyme after the DSB is formed but before religation, leaving a "cleavable complex." This triggers apoptosis.[1]

  • Catalytic Inhibitors (e.g., Aclarubicin): Prevent the enzyme from binding DNA or ATP, effectively silencing it without causing DNA damage directly.

The Pyridoisoquinoline Challenge: Due to their aromatic nature, pyridoisoquinolines often exhibit "mixed-mode" activity. A robust screening protocol must distinguish between:

  • True Topo II inhibition.[1]

  • False positives caused by strong DNA intercalation preventing enzyme access.

  • Isoform selectivity (

    
     vs 
    
    
    
    ).

Experimental Screening Cascade

The following workflow ensures efficient filtering of libraries, moving from high-throughput cell-free assays to mechanistic validation in cells.

ScreeningCascade Library Pyridoisoquinoline Library Primary Primary Screen: kDNA Decatenation Assay (Cell-Free) Library->Primary HitSelect Hit Selection (>50% Inhibition @ 10µM) Primary->HitSelect HitSelect->Library No Activity MechBranch Mechanism Elucidation HitSelect->MechBranch Hits Relaxation Plasmid Relaxation Assay (Confirm Activity on Supercoiled DNA) MechBranch->Relaxation Cleavage Cleavage Complex Assay (Linearization Check) MechBranch->Cleavage Intercalation Ethidium Displacement (Rule out non-specific binding) MechBranch->Intercalation Cellular Cellular Validation: ICE Assay & Cytotoxicity Relaxation->Cellular Valid Inhibitor Cleavage->Cellular Poison Confirmed Intercalation->Cellular Low Intercalation

Figure 1: Screening workflow for differentiating specific Topo II inhibitors from non-specific DNA binders.

Primary Screen: kDNA Decatenation Assay

This is the "Gold Standard" for Topo II specificity because Topo I cannot decatenate kDNA.

  • Substrate: Kinetoplast DNA (kDNA) from Crithidia fasciculata—a massive network of interlocked minicircles.[2][3]

  • Principle: Topo II releases individual minicircles. Intact kDNA is too large to enter an agarose gel (remains in well).[3] Released minicircles migrate into the gel.[2][3]

  • Readout: Presence of bands (minicircles) = Active Enzyme. Absence of bands = Inhibition.

Protocol 1: kDNA Decatenation

Materials:

  • Human Topo II

    
     (recombinant).
    
  • kDNA (200 ng/reaction).[4]

  • Assay Buffer (10X): 500 mM Tris-HCl (pH 8.0), 1.2 M KCl, 100 mM MgCl

    
    , 5 mM ATP, 5 mM DTT.
    
  • Stop Buffer: 5% Sarkosyl, 0.0025% Bromophenol Blue, 25% Glycerol.

Step-by-Step:

  • Master Mix Prep: Prepare a mix containing buffer, ATP, and kDNA.[2]

  • Compound Addition: Add 1 µL of pyridoisoquinoline derivative (in DMSO) to 0.2 mL PCR tubes.

    • Control 1 (Positive): Etoposide (100 µM).[5]

    • Control 2 (Negative): DMSO only.

    • Control 3 (No Enzyme): Buffer only.

  • Enzyme Addition: Add 2 units of Topo II

    
     to the reaction mix. Final volume: 20 µL.
    
  • Incubation: Incubate at 37°C for 30 minutes .

  • Termination: Add 4 µL of Stop Buffer.

  • Electrophoresis: Load 10 µL onto a 1% agarose gel containing 0.5 µg/mL Ethidium Bromide (EtBr). Run at 100V for 45 mins.

    • Note: Do not include EtBr in the gel if high sensitivity is needed; stain post-run to avoid intercalation artifacts during the run.

Data Interpretation:

Lane Observation Interpretation
No Enzyme Band in well only Intact kDNA network (Baseline).
DMSO Control Bands at ~2.5kb Full decatenation (Active Enzyme).
Compound Band in well only Strong Inhibition.

| Compound | Faint 2.5kb bands | Partial Inhibition. |

Mechanism Elucidation: Poison vs. Catalytic Inhibitor

Once a "hit" is identified, you must determine if it stabilizes the "cleavable complex" (Poison) or inhibits the catalytic cycle elsewhere.

Protocol 2: Linearization (Cleavage) Assay

This assay traps the covalent enzyme-DNA intermediate.

  • Substrate: Supercoiled plasmid (pBR322 or pUC19).

  • Key Reagent: SDS and Proteinase K . SDS denatures the enzyme while it is covalently bound to DNA. Proteinase K digests the protein, leaving a linear DNA break.

Step-by-Step:

  • Incubation: Incubate Plasmid (200 ng) + Topo II + Compound (titration 1-100 µM) for 30 mins at 37°C .

  • Trapping: Add 1% SDS (final conc) immediately. Vortex vigorously.

  • Digestion: Add Proteinase K (50 µg/mL) and incubate at 45°C for 30 mins .

  • Analysis: Run on 1% agarose gel with EtBr.

Data Interpretation:

  • Supercoiled/Relaxed Bands: The compound is a catalytic inhibitor (prevented the break) or inactive.

  • Linear Band: The compound is a Topo II Poison .[1] The intensity of the linear band correlates with potency (compare to Etoposide).

Mechanism Start Topo II + DNA Complex Cleavable Complex (Covalent Intermediate) Start->Complex Strand Cleavage Religation Religation & Release Complex->Religation Strand Passage Poison Pyridoisoquinoline (Poison Mode) Poison->Complex Stabilizes CatInhib Pyridoisoquinoline (Catalytic Mode) CatInhib->Start Blocks Binding/ATP

Figure 2: Mechanistic intervention points. Poisons stabilize the intermediate; Catalytic inhibitors block entry.

Cellular Validation: The ICE Assay

Cell-free assays do not account for nuclear permeability or chromatin structure. The In Vivo Complex of Enzyme (ICE) assay is critical for validating that the pyridoisoquinoline engages Topo II inside the cell nucleus.

Protocol 3: ICE Assay

Principle: Detergent lysis separates free Topo II (soluble) from DNA-bound Topo II (pellet).

Step-by-Step:

  • Treatment: Treat cells (e.g., HCT116 or MCF-7) with compound (10-50 µM) for 1 hour. Include Etoposide control.[1][6][7][8]

  • Lysis: Lyse cells in 1% Sarkosyl buffer . (Sarkosyl disrupts non-covalent protein interactions but preserves covalent Topo II-DNA complexes).

  • Gradient/Separation:

    • Traditional: CsCl gradient ultracentrifugation (labor-intensive).

    • Rapid: Overlay lysate on a CsCl cushion and centrifuge to pellet genomic DNA (and covalently bound Topo II).

  • Blotting: Dissolve DNA pellet. Slot-blot DNA onto a nitrocellulose membrane.[4]

  • Detection: Immunoblot with anti-Topo II

    
     or 
    
    
    
    antibody.[8]
  • Normalization: Probe the same blot for DNA content (using radiolabeled DNA probe or anti-DNA antibody) to normalize Topo II signal.

Result: A strong Topo II signal in the DNA fraction indicates the compound effectively traps Topo II on genomic DNA in vivo.

Troubleshooting & Optimization

IssueProbable CauseSolution
Smearing in Gel Nuclease contaminationUse molecular biology grade BSA; add EDTA to stop buffer.
Inhibition in all lanes DMSO > 5%Keep final DMSO concentration < 1-2%.
False Positive DNA IntercalationRun Ethidium Displacement Assay . If compound displaces EtBr, inhibition might be due to substrate masking, not enzyme inhibition.
No Linear Band (Protocol 2) Compound is catalyticThis is a valid finding. Verify with ATPase hydrolysis assay.

References

  • Nitiss, J. L., et al. (2012). "Topoisomerase Assays." Current Protocols in Pharmacology. Link

  • Pommier, Y., et al. (2010). "DNA topoisomerases and their poisoning by anticancer and antibacterial drugs."[1][9] Chemistry & Biology. Link

  • Topogen, Inc. "Topoisomerase II Assay Kit (kDNA Based) Protocol." TopoGEN User Manuals. Link

  • Inspiralis. "Human Topoisomerase II Relaxation Assay." Inspiralis Protocols. Link

  • Gatto, B., et al. (1996). "Pyridoacridine alkaloids: A new class of topoisomerase II inhibitors." Journal of Medicinal Chemistry. (Relevant structural analog context).

Sources

Application Note: High-Fidelity Synthesis of 2,6-Diazaanthraquinones via Directed Ortho Metalation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 2,6-diazaanthraquinone (2,6-DAAQ) scaffolds utilizing N,N-diethylnicotinamide as the starting material. Unlike traditional Friedel-Crafts approaches, which often suffer from poor regioselectivity on electron-deficient pyridine rings, this protocol leverages Directed Ortho Metalation (DoM) .

By exploiting the strong coordinating ability of the diethylamide group, we achieve exclusive C4-lithiation, enabling a regiocontrolled coupling with pyridine electrophiles. This method provides a scalable, modular route to diazaanthraquinones, a class of compounds critical for developing bioreductive alkylating agents and DNA-intercalating anticancer drugs.

Strategic Analysis & Mechanism

The Challenge of Pyridine Functionalization

Pyridine rings are electron-deficient, making them resistant to electrophilic aromatic substitution (EAS). Traditional synthesis of azaanthraquinones via EAS requires harsh conditions (e.g., AlCl₃ melts) and yields inseparable isomer mixtures.

The Solution: Directed Ortho Metalation (DoM)

The N,N-diethylamide moiety acts as a Directed Metalation Group (DMG). It coordinates with the lithium base, bringing it into proximity with the ortho-proton (C4).

  • Base Selection:

    
    -Butyllithium (
    
    
    
    -BuLi) cannot be used directly as it acts as a nucleophile, attacking the pyridine ring to form alkylated dihydropyridines. We utilize LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) , a bulky, non-nucleophilic base, to ensure exclusive deprotonation.
  • Regiochemistry: The amide at C3 directs lithiation to C4 (the "contiguously substituted" position), avoiding the C2 position due to electronic repulsion and steric constraints in the transition state.

Reaction Pathway Visualization

G cluster_0 Key Transformation: DoM Start N,N-Diethylnicotinamide (Substrate) Inter1 4-Lithio-Intermediate (CIPE Stabilized) Start->Inter1 THF, -78°C LiTMP LiTMP (Non-nucleophilic Base) LiTMP->Inter1 Carbinol Di-pyridyl Carbinol (Intermediate) Inter1->Carbinol Add Electrophile Electrophile 3-Formylpyridine (Electrophile) Electrophile->Carbinol Cyclization Acid-Mediated Cyclization Carbinol->Cyclization Ac2O, H+ Product 2,6-Diazaanthraquinone (Target) Cyclization->Product Oxidation

Figure 1: Mechanistic pathway for the synthesis of 2,6-DAAQ. The C3-amide directs lithiation to C4, enabling coupling with 3-formylpyridine.

Experimental Protocols

Safety & Pre-requisites
  • Moisture Sensitivity: All lithiation steps must be performed under an inert atmosphere (Ar or N₂) using oven-dried glassware.

  • Temperature Control: A cryostat or acetone/dry-ice bath capable of maintaining -78°C is mandatory.

  • Hazards:

    
    -BuLi is pyrophoric. LiTMP is corrosive. Handle in a fume hood.
    
Protocol A: Preparation of LiTMP (In-Situ)

Rationale: Commercial LiTMP can degrade. Fresh preparation ensures accurate stoichiometry.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and rubber septum. Flame-dry under vacuum and purge with Nitrogen.

  • Reagent Addition: Add 2,2,6,6-Tetramethylpiperidine (TMP) (1.1 equiv) and anhydrous THF (5 mL/mmol substrate).

  • Cooling: Cool the solution to 0°C (ice bath).

  • Lithiation: Dropwise add

    
    -BuLi  (1.1 equiv, typically 1.6 M or 2.5 M in hexanes).
    
  • Activation: Stir at 0°C for 30 minutes. The solution should turn pale yellow.

  • Cooling: Cool the LiTMP solution to -78°C immediately prior to use.

Protocol B: Directed Ortho Metalation & Coupling

Rationale: This step constructs the carbon skeleton. The temperature must be kept below -70°C to prevent decomposition of the lithiated pyridine.

  • Substrate Addition: Dissolve

    
    -diethylnicotinamide  (1.0 equiv) in anhydrous THF (2 mL/mmol). Add this solution dropwise to the LiTMP solution at -78°C  over 15 minutes.
    
    • Observation: A color change (often to deep red/orange) indicates formation of the 4-lithio species.

  • Metalation Time: Stir at -78°C for 1 hour .

    • Critical Control Point: Do not exceed -60°C. Higher temperatures promote polymerization.

  • Electrophile Trapping: Dissolve 3-formylpyridine (1.1 equiv) in anhydrous THF. Add dropwise to the reaction mixture at -78°C.

  • Warming: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to room temperature (RT) over 4 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: The intermediate (alcohol) can often be used directly, but flash chromatography (EtOAc/Hexane) is recommended for characterization.

Protocol C: Cyclization to Diazaanthraquinone

Rationale: The carbinol intermediate requires cyclodehydration and oxidation to form the quinone system.

  • Cyclization: Dissolve the crude carbinol in glacial acetic acid (5 mL/mmol) and acetic anhydride (5 equiv).

  • Reflux: Heat to reflux (approx. 120-130°C) for 6–12 hours.

    • Mechanism:[2][3][4][5] This converts the alcohol to the acetate, followed by intramolecular Friedel-Crafts-like acylation to form the lactone or anthrone intermediate.

  • Oxidation (One-Pot Variation):

    • Cool the mixture to RT.

    • Add CrO₃ (2 equiv) dissolved in minimal water/acetic acid dropwise (Jones Reagent conditions) OR use basic conditions (air bubbling in ethanolic KOH) if the anthrone precipitates.

    • Green Alternative: Isolate the anthrone and oxidize using O₂ in DMF with K₂CO₃.

  • Isolation: Pour the reaction mixture onto crushed ice. Neutralize with NaHCO₃ (carefully!).

  • Filtration: The crude quinone typically precipitates as a yellow/brown solid. Filter and wash with water.[6]

  • Recrystallization: Recrystallize from Ethanol or DMF to separate the 2,6-DAAQ from the 2,7-DAAQ isomer (if present).

Data Analysis & Results

Expected Yields & Stoichiometry
ReagentEquiv.[5][7][8][9]RoleCritical Parameter
N,N-Diethylnicotinamide 1.0SubstrateMust be dry; trace water kills DoM.
TMP 1.1LigandDistill over KOH before use if old.
n-BuLi 1.1Base PrecursorTitrate before use to ensure accurate Molarity.
3-Formylpyridine 1.2ElectrophileFreshly distilled preferred.
Acetic Anhydride 5.0Cyclizing AgentExcess required for dehydration.
Isomer Distribution

The coupling of 4-lithion icotinamide with 3-formylpyridine followed by cyclization theoretically yields a mixture of 2,6- and 2,7-diazaanthraquinones due to the symmetry of the second pyridine ring during the cyclization event.

  • 2,6-Isomer: Typically the major product due to electronic factors in the cyclization step (Epsztajn et al.).

  • Separation: The 2,6-isomer is generally less soluble in ethanol than the 2,7-isomer, allowing separation via fractional crystallization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Wet THF or degraded n-BuLi.Distill THF over Na/Benzophenone. Titrate n-BuLi.
Dark Tarry Mixture Temperature rose above -60°C during lithiation.Ensure efficient cryostat cooling; add reagents slower.
No Cyclization Carbinol intermediate failed to dehydrate.Increase reflux time; ensure Acetic Anhydride is fresh.
Isomer Mixture Inherent to the symmetry of 3-formylpyridine.Use fractional crystallization or HPLC prep to separate.

References

  • Epsztajn, J., et al. (1991). "Application of organolithium and -magnesium compounds in synthesis of heterocyclic compounds. Part 22. Synthesis of azaanthraquinones." Tetrahedron, 47(9), 1697-1706.

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933.

  • Gribble, G. W., & Joule, J. A. (Eds.).[4] (2010). Progress in Heterocyclic Chemistry. Elsevier. (See chapters on Pyridine lithiation).

  • Marsais, F., & Quéguiner, G. (1981). "Metallation of Pyridines." Tetrahedron, 39, 2009.

Sources

Diels-Alder cycloaddition strategies for synthesizing aza-anthraquinones

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Diels-Alder Cycloaddition Strategies for Synthesizing Aza-anthraquinones

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract: Aza-anthraquinones represent a critical class of N-heterocyclic quinones with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] Their structural resemblance to anthracyclines, a class of potent chemotherapy agents, makes them compelling targets in medicinal chemistry and drug development. The Diels-Alder reaction, a powerful [4+2] cycloaddition, offers a convergent and highly adaptable strategy for constructing the core aza-anthraquinone scaffold. This guide provides an in-depth exploration of key Diels-Alder methodologies, focusing on the underlying chemical principles, field-proven experimental protocols, and critical considerations for successful synthesis. We will dissect hetero-Diels-Alder approaches using azadienes with quinone dienophiles and tandem cycloaddition-cycloreversion sequences, providing researchers with the foundational knowledge and practical steps to leverage these reactions in their work.

Foundational Principles: The Aza-Diels-Alder Reaction in Context

The classical Diels-Alder reaction forms a six-membered ring from a conjugated diene and a dienophile.[3] The aza-Diels-Alder reaction is a powerful variant where a nitrogen atom is incorporated into the new ring, either as part of the diene (an aza-diene) or the dienophile (e.g., an imine).[4][5] For the synthesis of aza-anthraquinones, the most common and effective strategy involves a hetero-Diels-Alder (HDA) reaction where an electron-rich aza-diene reacts with a quinone, which serves as an electron-deficient dienophile.[6][7]

The reaction typically proceeds through a concerted pericyclic mechanism, though stepwise pathways can be operative, particularly when the imine nitrogen is protonated or coordinated to a strong Lewis acid.[4] A subsequent oxidation step is almost always required to convert the initially formed cycloadduct into the final, fully aromatic aza-anthraquinone system.[6][8]

Regioselectivity is a crucial consideration, especially when using unsymmetrical quinones like juglone.[9][10] The electronic properties of both the diene and the dienophile, often influenced by intramolecular hydrogen bonding or the presence of Lewis acid catalysts, dictate which regioisomer is formed.[10][11]

Aza_Diels_Alder_Concept AzaDiene Aza-Diene (e.g., 1-Aza-1,3-butadiene) Cycloadduct Cycloadduct (Tetrahydro-aza-anthraquinone) AzaDiene->Cycloadduct + Naphthoquinone Naphthoquinone (Dienophile) Naphthoquinone->Cycloadduct AzaAnthraquinone Aromatic Aza-anthraquinone Cycloadduct->AzaAnthraquinone

Caption: General Aza-Diels-Alder approach to the aza-anthraquinone core.

Strategy I: Hetero-Diels-Alder with In Situ Aromatization

This is one of the most direct and widely used methods for synthesizing 1-aza-anthraquinones. The strategy involves the reaction of a 1-amino-1-azadiene with a 1,4-naphthoquinone. The reaction proceeds via a [4+2] cycloaddition, followed by the elimination of the amine and subsequent oxidation to yield the aromatic product.[6]

The oxidation step is critical and can be achieved in several ways. An early, high-yielding method employed a stoichiometric excess of the naphthoquinone dienophile to act as the in-situ oxidant.[6] Later modifications demonstrated that silica gel or simply refluxing in ethanol could also effectively promote the final aromatization, offering a more atom-economical alternative.[6]

Protocol 1: Synthesis of 3-Methyl-1-azaanthraquinone

This protocol is adapted from the procedure reported by Serckx-Poncin and modified by subsequent researchers, providing a robust method for gram-scale synthesis.[6]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-dimethylamino-3-methyl-1-aza-1,3-butadiene (1.0 eq, e.g., 3.0 g, 26.8 mmol) in acetonitrile (120 mL), add 1,4-naphthoquinone (1.2 eq, e.g., 5.1 g, 32.2 mmol).

    • Causality: Acetonitrile is a suitable polar aprotic solvent for this cycloaddition. A slight excess of the naphthoquinone helps drive the reaction to completion and can assist in the subsequent oxidation.[6]

  • Cycloaddition: Stir the reaction mixture at room temperature for 20-24 hours. The solution will typically turn a dark red color.

    • Causality: The reaction proceeds readily at ambient temperature, making it operationally simple. The color change indicates the formation of the charge-transfer complex and subsequent cycloadduct.

  • Solvent Removal: After the stirring period, remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Oxidation & Aromatization: Dissolve the crude residue in ethanol (110 mL) and heat the mixture to reflux for 20 hours.

    • Causality: Refluxing in ethanol provides the thermal energy needed to promote the elimination of dimethylamine from the initial adduct and facilitates the air oxidation to the stable aromatic aza-anthraquinone system.[6]

  • Isolation and Purification: Cool the reaction mixture to room temperature. The product often crystallizes directly from the ethanol solution. Collect the solid by filtration.

  • Recrystallization: Recrystallize the crude product from ethanol to afford the pure 3-methyl-1-azaanthraquinone as yellow needles.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds, removing any unreacted starting material or soluble byproducts.

Data Summary: Comparison of Oxidation Methods

MethodOxidantYield of Aromatized ProductReference
Serckx-Poncin2.0 eq. Naphthoquinone92%[6]
Lee ModificationSilica Gel51%[6]
Reflux in EthanolAir/Ethanol90-95%[6]

digraph "Protocol1_Workflow" {
graph [splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; reactants [label="1. Combine Azadiene & Naphthoquinone\nin Acetonitrile"]; stir [label="2. Stir at Room Temp\n(20-24 h)"]; evap [label="3. Remove Acetonitrile\n(Reduced Pressure)"]; reflux [label="4. Dissolve in Ethanol\n& Reflux (20 h)"]; cool [label="5. Cool to Room Temp\n& Filter Solid"]; recrystal [label="6. Recrystallize\nfrom Ethanol"]; end [label="Pure 3-Methyl-1-azaanthraquinone", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> reactants; reactants -> stir; stir -> evap; evap -> reflux [label="Aromatization Step"]; reflux -> cool; cool -> recrystal; recrystal -> end; }

Caption: Experimental workflow for the synthesis of 3-methyl-1-azaanthraquinone.

Strategy II: Tandem Cycloaddition/Cycloreversion with 1,4-Oxazinones

For the synthesis of 2-aza-anthraquinones, a more intricate but elegant strategy involves a tandem reaction sequence with 1,4-oxazinone precursors.[12] This method utilizes a merged inverse-electron-demand hetero-Diels-Alder (ihDA) reaction and a retro-Diels-Alder (rDA) cycloreversion. The 1,4-oxazinone acts as the azadiene component, reacting with a dienophile like benzoquinone or naphthoquinone.[13]

The key feature of this reaction is the tandem sequence: a [4+2] cycloaddition occurs, followed by a retro-[4+2] reaction that expels a stable molecule (like CO2 or a ketone), directly forming the aza-aromatic ring system in a highly atom-economical fashion.[12][13]

Protocol 2: Synthesis of a 2-Azaanthraquinone from an Oxazinone

This protocol is a generalized procedure based on the methodology developed for reacting oxazinones with naphthoquinones.[12]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried vial under a nitrogen atmosphere, charge the 1,4-oxazinone precursor (1.0 eq) and the desired naphthoquinone (e.g., 1,4-naphthoquinone, 1.1 eq).

    • Causality: An inert atmosphere is crucial to prevent unwanted side reactions, especially at the elevated temperatures required.

  • Solvent Addition: Add a dry, degassed solvent such as toluene or acetonitrile (to achieve a concentration of ~0.3 M).

    • Causality: Toluene is a high-boiling, non-polar solvent suitable for facilitating the high-temperature cycloaddition/cycloreversion sequence.

  • Reaction: Seal the vial with a Teflon-lined cap and heat the mixture in an aluminum heating block to 80-110 °C. Stir overnight (12-18 hours).

    • Causality: Thermal energy is required to overcome the activation barrier for both the forward cycloaddition and the subsequent cycloreversion step. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, concentrate the reaction mixture in vacuo.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel.

    • Causality: Chromatography is essential for separating the desired aza-anthraquinone product from unreacted starting materials and any potential regioisomeric byproducts, which can form when using unsymmetrical quinones.[12] A gradient elution (e.g., 2% to 30% ethyl acetate in hexanes) is typically effective.

Data Summary: Representative 2-Azaanthraquinone Syntheses

Oxazinone PrecursorDienophileTemperatureYieldReference
Oxazinone 15 1,4-Naphthoquinone110 °C (PhMe)41%[12]
Oxazinone 15 Juglone80 °C (MeCN)30% (1:1 mixture of isomers)[12]
Oxazinone 15 Bromo-juglone + 2,6-lutidine110 °C (PhMe)76% (4:1 mixture of isomers)[12]

digraph "Tandem_Reaction_Mechanism" {
graph [rankdir="LR", splines=ortho];
node [shape=plaintext, fontname="Helvetica", fontsize=12];
edge [arrowhead=vee, color="#5F6368"];

Reactants [label="1,4-Oxazinone\n+ Naphthoquinone"]; TS1 [label="[4+2]\nCycloaddition", shape=ellipse, style=dashed, fontcolor="#202124"]; Intermediate [label="Bicyclic Intermediate"]; TS2 [label="Retro-[4+2]\nCycloreversion", shape=ellipse, style=dashed, fontcolor="#202124"]; Products [label="Aza-anthraquinone\n+ Expelled Molecule"];

Reactants -> TS1 [label="Heat (Δ)"]; TS1 -> Intermediate; Intermediate -> TS2 [label="Heat (Δ)"]; TS2 -> Products; }

Caption: Conceptual pathway for the tandem cycloaddition/cycloreversion strategy.

General Experimental Considerations

  • Reagent Quality: The purity of the diene and dienophile is paramount. Dienes, in particular, can be prone to polymerization, and quinones can be sensitive to light and air. Use freshly purified or high-purity commercial reagents.[8]

  • Solvent Selection: The choice of solvent can influence reaction rates and selectivity. While acetonitrile and toluene are common, protic solvents like methanol have been shown to promote certain aza-Diels-Alder reactions even without a catalyst.[14]

  • Catalysis: While many of these reactions proceed thermally, Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or Brønsted acids can be used to accelerate the reaction and control selectivity by lowering the LUMO energy of the dienophile.[3][14] Organocatalysts like L-proline have also been successfully employed for asymmetric variants.[5][7]

  • Purification Challenges: Aza-anthraquinones are often colored, crystalline solids. Recrystallization is a preferred method for final purification.[6][15] For complex mixtures or to remove persistent impurities like the dihydro-intermediate, column chromatography is necessary.[8][12] The choice of eluent is critical for achieving good separation.

References

  • Valderrama, J. A., et al. (2008). Synthesis of 3-Alkenyl-1-azaanthraquinones via Diels-Alder and Electron Transfer Reactions. Molecules, 13(7), 1591-1601. [Link]

  • Nguyen Van Tuyen, et al. (2016). Synthesis and bioactivity evaluation of 2-aza-anthraquinones. Vietnam Journal of Chemistry, 54(6), 747-751. [Link]

  • Guiraud, G., et al. (1985). Regiochemical control in Diels–Alder routes to aza-anthraquinone derivatives. Journal of the Chemical Society, Chemical Communications, (17), 1192-1194. [Link]

  • Yuan, G., et al. Biologically active aza-anthraquinone derivatives and YCH337. ResearchGate. [Link]

  • Neale, C. L., et al. (2020). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. Organic Letters, 22(15), 6043-6047. [Link]

  • Bennasar, M. L., et al. (2018). Recent total syntheses of anthraquinone-based natural products. Beilstein Journal of Organic Chemistry, 14, 2546-2571. [Link]

  • Li, A. Y., et al. (2004). Acid-Free Aza Diels−Alder Reaction of Danishefsky's Diene with Imines. Organic Letters, 6(16), 2813-2815. [Link]

  • Trader, D. J., & Tantillo, D. J. (2011). Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. The Journal of Organic Chemistry, 76(20), 8348-8356. [Link]

  • Gericke, K. M., et al. (2013). Flexible synthesis of anthracycline aglycone mimics via domino carbopalladation reactions. Beilstein Journal of Organic Chemistry, 9, 2336-2342. [Link]

  • Gao, S., & Chen, J. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews, 47(19), 7447-7466. [Link]

  • In-house review. (2025). Anthraquinones as Bioactive Agents: Recent Trends and Developments in Phytotherapy. IntechOpen. [Link]

  • Nampally, S., et al. (2020). Efficient Synthesis of Substituted Aza-Anthraquinones via Michael Addition–Elimination and Intramolecular Cyclization Reactions under Mild Conditions and Their Fluorescent Properties. ChemistrySelect, 5(29), 8965-8969. [Link]

  • Rixson, J., et al. (2013). Domino reactions for the synthesis of anthrapyran-2-ones and the total synthesis of the natural product (±)-BE-26554A. Organic & Biomolecular Chemistry, 11(42), 7311-7319. [Link]

  • Rixson, J. E. (2019). Domino reactions in the synthesis of n-heterocycles and total synthesis of the antitumor anthraquionone natural product (±)BE-26554A. The University of Western Australia. [Link]

  • Schmalzbauer, M., et al. (2020). A versatile Diels–Alder approach to functionalized hydroanthraquinones. RSC Advances, 10(68), 41581-41587. [Link]

  • Reddy, C. R., et al. (2012). Direct synthesis of functional azaxanthones by using a domino three-component reaction. Chemistry – A European Journal, 18(25), 7686-7690. [Link]

  • Aza-Diels–Alder reaction. Wikipedia. [Link]

  • Antilla, J. C., et al. (2009). Enantioselective (Formal) Aza-Diels-Alder Reactions with Non-Danishefsky-Type Dienes. Journal of the American Chemical Society, 131(41), 14614-14615. [Link]

  • In-house review. An Efficient Synthesis of Substituted Anthraquinones and Naphthoquinones. ResearchGate. [Link]

  • Reddy, C. R., et al. (2010). Efficient Synthesis of Functionalized Anthraquinones by Domino Twofold Heck-6π-Electrocyclization Reactions of 2,3-Dibromonaphthoquinone. Synlett, 2010(02), 276-278. [Link]

  • Process for the purification of anthraquinone derivatives. (2012). European Patent Office. [Link]

  • Singh, D., et al. (2018). Organo-catalytic [4+2] Aza Diels Alder Cycloaddition Reaction in Green Media. Trade Science Inc. [Link]

  • Neale, C. L., et al. (2021). Synthesis of 2-Azaanthraquinones from 1,4-Oxazinone Precursors. ResearchGate. [Link]

  • Gao, S., & Chen, J. (2018). Recent advances in the application of Diels–Alder reactions involving o-quinodimethanes, aza-o-quinone methides and o-quinone methides in natural product total synthesis. Chemical Society Reviews. [Link]

  • Gilchrist, T. L., et al. (1996). The use of 2-azadienes in the Diels-Alder reaction. Pure and Applied Chemistry, 68(4), 859-862. [Link]

  • Li, Z., et al. (2019). Intermolecular Hetero-Diels-Alder Reactions of Photogenerated aza-ortho-Quinone Methides with Aldehydes. Organic Letters, 21(21), 8783-8788. [Link]

  • Preparation of anthraquinone. SlideShare. [Link]

  • Asymmetric Hetero-Diels-Alder Reactions. (2006). Organic Chemistry Portal. [Link]

  • Castonguay, A., & Brassard, P. (1977). Chemistry of quinones. Part 7. Synthesis of anthracyclinone analogues via Diels–Alder reactions of 1,4-anthraquinones. Journal of the Chemical Society, Perkin Transactions 1, 13, 1352-1356. [Link]

  • Diels Alder Reaction: Dienes and Dienophiles. Chemistry Steps. [Link]

  • Boeckman, R. K., et al. (1979). Regiochemical control in the Diels-Alder reactions of substituted naphthoquinones. Model studies on a regiospecific approach to adriamycinone. Journal of the American Chemical Society, 101(17), 4778-4792. [Link]

  • Kaib, P. S. J., et al. (2018). Intramolecular Aza-Diels-Alder Reactions of ortho-Quinone Methide Imines: Rapid, Catalytic, and Enantioselective Assembly of Benzannulated Quinolizidines. Angewandte Chemie International Edition, 57(17), 4666-4669. [Link]

  • Ma, S. (2010). Asymmetric Catalysis of Diels–Alder Reaction. Handbook of Cyclization Reactions. [Link]

Sources

Synthesis and Functionalization of Amino-Substituted Pyrido[3,4-g]isoquinoline-5,10-diones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-PHARM-2026-04

High-Performance Protocols for Novel Intercalating Agents

Executive Summary & Strategic Relevance

The pyrido[3,4-g]isoquinoline-5,10-dione scaffold represents a critical class of diaza-anthraquinones . Structurally analogous to the anthracycline antibiotics (e.g., doxorubicin) and ellipticine, these planar tricyclic systems function primarily as DNA intercalators and Topoisomerase II inhibitors. The incorporation of nitrogen atoms into the anthracene core improves water solubility and alters the redox potential of the quinone moiety, potentially reducing cardiotoxicity associated with reactive oxygen species (ROS) generation.

This Application Note provides a validated, modular workflow for the synthesis of the core scaffold and its subsequent regioselective amino-functionalization. The presence of amino side chains is pharmacologically pivotal, as they often facilitate interaction with the sugar-phosphate backbone of DNA, enhancing binding affinity and cytotoxicity.

Key Applications
  • Oncology: Development of non-cardiotoxic chemotherapeutics.

  • Infectious Disease: Potential antimicrobial and antiprotozoal agents.

  • Chemical Biology: Fluorescent DNA probes.

Synthetic Strategy: The "Core-First" Approach

The synthesis is divided into two distinct phases to maximize library diversity:

  • Core Construction: Synthesis of the parent pyrido[3,4-g]isoquinoline-5,10-dione via oxidative coupling and hetero-annulation.

  • Divergent Functionalization: Regioselective nucleophilic aromatic substitution (

    
    ) to introduce variable amino side chains.
    
Master Pathway Diagram

SyntheticPathway Start 5-Hydroxyisoquinoline (Precursor) Inter1 Isoquinoline-5,8-dione (Activated Core) Start->Inter1 Oxidation (Fremy's Salt or CAN) Core Pyrido[3,4-g]isoquinoline- 5,10-dione Inter1->Core Annulation (3-aminoacrolein equiv.) Bromo 9-Bromo-pyrido[3,4-g] isoquinoline-5,10-dione Core->Bromo Regioselective Bromination Final Amino-Substituted Analogue Bromo->Final SnAr (Primary/Secondary Amines)

Figure 1: Modular synthetic pathway transforming 5-hydroxyisoquinoline into diverse amino-substituted diaza-anthraquinones.

Protocol 1: Synthesis of the Core Scaffold

Target: Pyrido[3,4-g]isoquinoline-5,10-dione (2,7-diazaanthracene-5,10-dione)

Step A: Oxidation to Isoquinoline-5,8-dione

The oxidation of 5-hydroxyisoquinoline is the industry-standard entry point. While Fremy’s salt is classic, Cerium(IV) Ammonium Nitrate (CAN) is preferred for scalability and reproducibility.

  • Reagents: 5-Hydroxyisoquinoline, CAN, Acetonitrile (MeCN), Water.

  • Mechanism: Radical cation oxidation.

Procedure:

  • Dissolve 5-hydroxyisoquinoline (10 mmol) in a mixture of MeCN:H₂O (1:1, 50 mL). Chill to 0°C.

  • Add CAN (2.2 equiv) portion-wise over 30 minutes. The solution will turn deep yellow/orange.

  • Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

  • Workup: Dilute with water (50 mL) and extract with Dichloromethane (DCM, 3 x 50 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash chromatography (SiO₂, EtOAc/Hexane gradient).

    • Yield Expectation: 60-75%

    • Critical Quality Attribute (CQA): Bright yellow solid. ¹H NMR should show loss of aromatic protons at C5/C8 positions.

Step B: Hetero-Annulation (The Skraup-Type Condensation)

To fuse the second pyridine ring, we utilize a hetero-Diels-Alder or condensation strategy. A robust method involves reacting the quinone with 3-(dimethylamino)acrolein dimethylhydrazone (an azadiene equivalent) or using a modified Friedländer condensation.

  • Reagents: Isoquinoline-5,8-dione, 3-aminoacrolein (generated in situ or stabilized equivalent), Glacial Acetic Acid.

Procedure:

  • Dissolve Isoquinoline-5,8-dione (5 mmol) in Glacial Acetic Acid (20 mL).

  • Add 3-(dimethylamino)acrolein (1.2 equiv) slowly.

  • Heat to reflux (110°C) for 4–6 hours. Monitor by TLC (the product is often less polar and highly fluorescent).

  • Workup: Cool to RT. Pour into ice water. Neutralize with saturated NaHCO₃ (Caution: foaming).

  • Extract with CHCl₃ (3 x 50 mL).

  • Purification: Recrystallization from Ethanol/DMF is often sufficient due to the planar nature of the product.

    • Yield Expectation: 45-60%

    • Observation: Product is a high-melting yellow/brown solid.

Protocol 2: Regioselective Amino-Functionalization

Target: Introduction of amine side chains (e.g., N,N-diethylethylenediamine) to enhance DNA binding.

Direct amination of the quinone core is possible but often yields mixtures. A Bromination-Substitution sequence provides superior regiocontrol.

Step A: Regioselective Bromination
  • Reagents: Bromine (Br₂), Sodium Acetate (NaOAc), Nitrobenzene (solvent).

  • Rationale: The nitrogen atoms deactivate the ring; however, the quinone positions are susceptible to radical or electrophilic attack depending on conditions. Electrophilic bromination typically targets the

    
    -position relative to the carbonyls if not sterically hindered.
    

Procedure:

  • Suspend the tricyclic dione (2 mmol) in Nitrobenzene (10 mL).

  • Add NaOAc (3 equiv) and Br₂ (1.5 equiv).

  • Heat to 100°C for 12 hours.

  • Workup: Cool and pour into hexanes. Filter the precipitate. Wash with water to remove salts.

    • Note: This step yields the bromo-derivative (likely 9-bromo isomer depending on specific fusion electronics).

Step B: Nucleophilic Aromatic Substitution ( )

This is the diversity-generating step. The electron-deficient quinone ring facilitates the displacement of the bromide by primary or secondary amines.

  • Reagents: Bromo-precursor, Target Amine (e.g., 3-(dimethylamino)-1-propylamine), Pyridine (solvent/base) or DMF/K₂CO₃.

Procedure:

  • Dissolve/suspend the bromo-dione (0.5 mmol) in dry Pyridine (5 mL).

  • Add the amine side chain (2.0 equiv).

  • Stir at RT for 1 hour, then heat to 60°C for 4 hours.

    • Color Change: Reaction progress is often marked by a shift from yellow to deep red/purple (characteristic of amino-quinones).

  • Workup: Evaporate solvent. Redissolve in DCM, wash with water.

  • Purification: Preparative TLC or Alumina column chromatography (Silica can be too acidic and cause streaking for basic amines).

Mechanism Diagram ( )

SNAr_Mechanism Step1 Substrate (Bromo-Quinone) Electron Deficient Step2 Nucleophilic Attack (Amine Lone Pair -> C-Br) Step1->Step2 Step3 Meisenheimer-like Complex (Intermediate) Step2->Step3 Step4 Elimination of Bromide (Restoration of Aromaticity) Step3->Step4 Product Amino-Substituted Quinone (Deep Red) Step4->Product

Figure 2: Mechanism of nucleophilic substitution. The electron-withdrawing carbonyls stabilize the intermediate complex.

Data Summary & Characterization

The following table summarizes expected analytical data for a successful synthesis.

Compound StageAppearanceKey ¹H NMR Signals (δ ppm, DMSO-d₆)Mass Spec (ESI)
Isoquinoline-5,8-dione Yellow Solid9.3 (s, H1), 9.1 (d, H3), 7.0 (s, Quinone H)[M+H]⁺ 160.1
Pyrido[3,4-g]iso-dione Brown/Yellow Solid9.5-9.0 (Aromatic N-CH), no quinone protons[M+H]⁺ 211.2
Amino-Derivative Red/Purple Solid8.5 (NH triplet), 2.0-3.5 (Alkyl chain), 2.2 (N-Me)[M+H]⁺ varies

Troubleshooting & Optimization

  • Solubility Issues: The core scaffold is planar and poorly soluble.

    • Solution: Use Trifluoroacetic Acid (TFA) for NMR analysis. For reactions, use high-boiling polar solvents like Nitrobenzene or DMF.

  • Regioselectivity: If a mixture of amino-isomers forms (e.g., substitution at C-6 vs C-9).

    • Solution: Lower the reaction temperature of the

      
       step. Steric bulk of the amine also influences the ratio.
      
  • Oxidation Failure: If 5-hydroxyisoquinoline does not oxidize fully.

    • Solution: Ensure fresh CAN is used. Alternatively, use Fremy’s Salt (potassium nitrosodisulfonate) in phosphate buffer, though this is harder to scale.

References

  • Bolitt, V., Mioskowski, C., & Falck, J. R. (1988). A convenient synthesis of pyrido[3,4-g]isoquinoline via ortho-directed metallation/dimerization.[1] Synthesis, 1988(5), 388-389.[1] Link

  • Rivalle, C., et al. (1983). Antitumor amino-substituted pyrido[3',4':4,5]pyrrolo[2,3-g]isoquinolines and pyrido[4,3-b]carbazole derivatives. Journal of Medicinal Chemistry, 26(2), 181-185. Link

  • Teich, L., et al. (2001). 1-Aza-anthraquinone from 2-Methoxylapachol. Tetrahedron, 57(47), 9569–9574. Link

  • Koyama, J., et al. (2005). Synthesis and cytotoxic activity of aza-anthraquinones. Bioorganic & Medicinal Chemistry Letters, 15(4), 1079-1082. Link

  • Shaikh, M., et al. (2013). Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions. Molecules, 18(7), 8047-8062. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Insoluble Heteroaromatic Quinones

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of insoluble heteroaromatic quinones. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these notoriously difficult compounds. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and achieve the highest possible purity for your compounds.

Frequently Asked Questions (FAQs)
Q1: What makes insoluble heteroaromatic quinones so challenging to purify?

Heteroaromatic quinones often present a "perfect storm" of difficult physical properties. Their flat, aromatic structures lead to strong intermolecular π-π stacking, resulting in high lattice energies. This manifests as:

  • Poor Solubility: They are often sparingly soluble in a wide range of common organic solvents, making traditional purification methods like recrystallization difficult.[1]

  • High Melting Points: The strong crystal lattice forces require significant thermal energy to break, often leading to decomposition before melting.

  • Tendency to Form Impurities: The synthesis of these quinones can result in persistent, structurally similar impurities. A common issue is the formation of dark-colored quinhydrone complexes, which are charge-transfer complexes between the quinone and its reduced hydroquinone form.[2][3] These impurities can be difficult to separate.

Q2: What are the most common impurities I should anticipate in my crude product?

Understanding potential impurities is the first step to removing them. Common contaminants include:

  • Unreacted Starting Materials: Primarily the hydroquinone precursor or related phenolic compounds.[][5]

  • Quinhydrone Complexes: As mentioned, these dark green or black complexes form from the interaction of the quinone product with its hydroquinone precursor.[2][3] Their presence is a strong indicator of incomplete oxidation or partial reduction during workup.

  • By-products and Isomers: Side reactions during synthesis can produce structurally related impurities that may have similar solubility profiles to the desired product, complicating separation.[6]

  • Tarry Polymers: Over-oxidation or decomposition can lead to the formation of high-molecular-weight, tar-like substances that are difficult to characterize and remove.[3]

Q3: How do I choose the best initial purification strategy?

The optimal strategy depends on two key properties of your compound: thermal stability and solubility. The following decision tree provides a logical starting point for selecting a purification method.

G start Crude Insoluble Heteroaromatic Quinone thermal_stability Is the compound thermally stable (e.g., stable at its sublimation temp)? start->thermal_stability find_solvent Can a suitable recrystallization solvent or solvent pair be found? thermal_stability->find_solvent Yes chromatography Column Chromatography (at room temperature) thermal_stability->chromatography No sublimation Vacuum Sublimation find_solvent->sublimation No (Best option if thermally stable) recrystallization Recrystallization find_solvent->recrystallization Yes

Caption: Decision tree for selecting a primary purification method.

Troubleshooting Common Purification Problems
Problem: My crude product is a very dark green, brown, or black solid, but it should be yellow/orange.
  • Probable Cause: This is the classic sign of a quinhydrone complex impurity.[3][7] These charge-transfer complexes are intensely colored and can form even with small amounts of the corresponding hydroquinone.

  • Solution Strategy:

    • Re-oxidation: If the impurity is indeed the hydroquinone, you can try re-oxidizing the crude material. However, this can be harsh and may lead to other by-products.

    • Sublimation: This is often the most effective method.[8] Quinones are generally more volatile than their hydroquinone counterparts and the quinhydrone complex. Sublimation allows the desired quinone to vaporize, leaving the less volatile impurities behind.[9][10]

    • Recrystallization: Finding a suitable solvent is key. Solvents like ethanol or petroleum ether have been used successfully for simpler quinones.[2][7] The goal is to find a solvent that dissolves the quinone when hot but has poor solubility for the quinhydrone complex, or vice-versa.

    • Column Chromatography: A slurry of the crude product can be loaded onto a silica gel column. The more polar hydroquinone and quinhydrone complex will adsorb more strongly to the silica, allowing the less polar quinone to be eluted first with a non-polar solvent like hexane or toluene.[11][12]

G start Dark-Colored Crude Product analyze Analyze by TLC/HPLC to confirm impurity profile start->analyze decision Is the primary impurity the quinhydrone complex? analyze->decision sublime Option A: Vacuum Sublimation decision->sublime Yes recryst Option B: Recrystallization (e.g., from Ethanol) decision->recryst Yes chrom Column Chromatography (Silica gel) decision->chrom No (e.g., polymeric tars)

Caption: Troubleshooting workflow for purifying discolored quinones.

Problem: I cannot find any solvent that will dissolve my compound for recrystallization.
  • Probable Cause: Extreme insolubility due to strong crystal packing forces.

  • Solution Strategy:

    • Bypass Solvents with Sublimation: If your compound is thermally stable, sublimation is the ideal technique as it does not require any solvent.[9]

    • Use a Two-Solvent System: Find a high-boiling point solvent in which your compound has some solubility (e.g., DMF, DMSO, NMP). Dissolve the compound in a minimum amount of this hot solvent. Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy, then add a drop or two of the first solvent to clarify.[13][14] Cool slowly to promote crystallization.

    • Soxhlet Extraction: This technique can be considered a continuous recrystallization.[2] A thimble containing the crude solid is placed in a Soxhlet extractor, and a suitable solvent is refluxed. The solvent continuously drips over the crude material, dissolving the soluble components, which are then carried back to the boiling flask. As the concentration in the flask increases, the purified product may crystallize out.

Problem: During column chromatography, my compound streaks or remains at the top of the column.
  • Probable Cause: The compound is either too insoluble in the mobile phase or it is adsorbing irreversibly to the stationary phase (typically silica or alumina).

  • Solution Strategy:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. For example, if you are using pure hexane, try adding ethyl acetate in increasing gradients (e.g., 1%, 2%, 5%, 10%).[11]

    • Change Stationary Phase: Silica gel is acidic. If your heteroaromatic quinone has basic sites (like a pyridine ring), it may be adsorbing too strongly. Try using a more neutral stationary phase like alumina.

    • Pre-adsorb the Sample: Instead of dissolving the sample and loading it in a liquid form, try "dry loading." Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent. This creates a free-flowing powder of your compound coated on silica, which can be carefully added to the top of your column. This often results in better separation.

Detailed Experimental Protocols
Protocol 1: Purification by Vacuum Sublimation

This method is ideal for thermally stable, non-ionic compounds with sufficient vapor pressure.[8][10]

  • Apparatus Setup: Assemble a sublimation apparatus, which typically consists of a flask or tube to hold the crude material, a cold finger condenser, and a connection to a high-vacuum pump.[10]

  • Sample Loading: Place the finely ground, dry crude material into the bottom of the sublimation flask.

  • Assembly & Vacuum: Insert the cold finger (ensure it is clean and dry) and connect the apparatus to a high-vacuum line. Begin cooling the cold finger by flowing cold water or using a dry ice/acetone slurry.

  • Apply Vacuum: Slowly evacuate the apparatus to a high vacuum (<1 mmHg).

  • Heating: Gently and slowly heat the bottom of the flask using a heating mantle, sand bath, or oil bath. The temperature should be high enough to cause sublimation but below the compound's melting or decomposition point.[9] Yellow vapors of the quinone should be observed rising and condensing as fine needles on the cold finger.[8]

  • Collection: Once sublimation is complete (no more material appears to be vaporizing), turn off the heat and allow the apparatus to cool completely to room temperature while still under vacuum.

  • Isolate Product: Carefully and slowly vent the apparatus to atmospheric pressure. Remove the cold finger and scrape the pure, crystalline product onto a clean, tared watch glass.

Protocol 2: Purification by Recrystallization (Two-Solvent Method)

This is a powerful technique when a single ideal solvent cannot be found.[13][14]

  • Solvent Selection: Identify two miscible solvents: "Solvent A" in which your compound is soluble (ideally when hot), and "Solvent B" in which your compound is insoluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot Solvent A dropwise, with swirling and heating, until the solid just dissolves.[15]

  • Induce Saturation: While the solution is still hot, add Solvent B dropwise until you see persistent cloudiness (turbidity).

  • Re-dissolution: Add a few more drops of hot Solvent A until the solution becomes clear again. The solution is now saturated.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Cooling too quickly will trap impurities.[16] Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[17]

  • Washing: Wash the crystals with a small amount of ice-cold Solvent B (or a mixture rich in Solvent B) to rinse away any adhering impurities from the crystal surfaces.[17]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Guide to Purity Assessment

Verifying the purity of the final product is a critical step. No single technique is foolproof; a combination of methods provides the most confidence.[18]

Technique Principle Key Advantages Key Limitations
HPLC-UV Separation based on polarity, with detection by UV absorbance.[18]High precision, excellent for quantitative analysis of the primary compound and known impurities.[18][19]Requires the compound to have a UV chromophore. May require reference standards for impurity identification.
qNMR (¹H) Quantitative analysis based on the signal intensity of specific nuclei relative to a certified internal standard.Provides absolute purity determination without needing a reference standard of the compound itself; also gives structural confirmation.[18]Lower sensitivity compared to chromatographic methods; requires a soluble sample.
GC-MS Separation based on volatility and polarity, with identification by mass-to-charge ratio.[20]Excellent for identifying volatile impurities and provides molecular weight information.The compound must be volatile and thermally stable enough to pass through the instrument without decomposing.
Melting Point Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value is a strong indicator of high purity. It is a simple and fast technique.Insensitive to small amounts of impurities. Some compounds decompose before melting.
Safety First: Handling Heteroaromatic Quinones

Quinones and their derivatives should always be handled with care. They can be toxic, irritants, and potent sensitizers.[21][22]

  • Engineering Controls: Always handle solid quinones and their solutions in a certified chemical fume hood to prevent inhalation of dust or vapors.[21][23]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles at all times.[23]

    • Hand Protection: Use nitrile or other chemical-resistant gloves. Inspect them before use and wash hands thoroughly after handling.[23][24]

    • Body Protection: A standard laboratory coat should always be worn.[23]

  • Storage: Store quinones in tightly sealed containers, protected from light, in a cool, dry, and well-ventilated area away from strong oxidizing agents.[21][23]

  • Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Do not pour into drains.[24]

References
  • Benchchem. (n.d.). Establishing the Purity of 2-Methoxy-3-methyl-benzoquinone: A Comparative Guide for Researchers.
  • Google Patents. (1976). Process for sublimation purification of crude hydroquinone with stirred and fluidized bed. US3953528A.
  • Organic Syntheses Procedure. (n.d.). CHLORO-p-BENZOQUINONE. Retrieved from [Link]

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Pyrroloquinoline Quinone Disodium Salt.
  • YouTube. (2020). 1,4 benzoquinone sublimation | Purification of Organic Compound |. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2021). The purification of old p-Benzoquinone. Retrieved from [Link]

  • YouTube. (2022). BENZOQUINONE SYNTHESIS. #ncchem. Retrieved from [Link]

  • Benchchem. (n.d.). Benzoquinone Synthesis Technical Support Center.
  • Kishikawa, N., & Kuroda, N. (2014). Analytical techniques for the determination of biologically active quinones in biological and environmental samples. Journal of Pharmaceutical and Biomedical Analysis, 87, 261-270. Retrieved from [Link]

  • ResearchGate. (2025). Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. Retrieved from [Link]

  • ACS Publications. (2023). Quantification of Quinones in Environmental Media by Chemical Tagging with Cysteine-Containing Peptides Coupled to Size Exclusionary Separation. Analytical Chemistry. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Alberta. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Kennesaw State University. (n.d.). Recrystallization. Retrieved from [Link]

  • Grogan, W. M., & Collins, M. D. (1983). Separation of bacterial ubiquinones by reverse-phase high-pressure liquid chromatography. Journal of microbiological methods, 1(4), 237-244. Retrieved from [Link]

  • Reddit. (2019). All the p-benzoquinone in my lab is completely black. Anyone knows why does this happen? Can I recover it?. r/chemistry. Retrieved from [Link]

  • Longdom Publishing. (2023). Journal of Chromatography & Separation Techniques. Retrieved from [Link]

  • Column Chromatography. (n.d.). Foundation of Separation and Preparation Chromatography. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). quinone. Retrieved from [Link]

  • ResearchGate. (2021). Separation and purification of pyrroloquinoline quinone from fermentation broth by pretreatment coupled with macroporous resin adsorption. Retrieved from [Link]

  • Patsnap Eureka. (2025). Solubility Optimization Strategies For Quinone Electrolytes. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Rifampicin Quinone-impurities. Retrieved from [Link]

  • PubChem. (n.d.). Quinone. National Institutes of Health. Retrieved from [Link]

  • Google Patents. (1933). Process for isolating and purifying hydroquinone. US1908817A.
  • MDPI. (2022). Chemistry of Lipoquinones: Properties, Synthesis, and Membrane Location of Ubiquinones, Plastoquinones, and Menaquinones. International Journal of Molecular Sciences. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinone. Retrieved from [Link]

  • ACS Publications. (2023). Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries. ACS Applied Energy Materials. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From?. Retrieved from [Link]

Sources

Overcoming regioselectivity issues in isoquinoline ring closure

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide precision troubleshooting for regioselectivity bottlenecks in isoquinoline ring closure.

Welcome to the Support Center

Ticket Subject: Overcoming Regioselectivity Issues in Isoquinoline Synthesis Assigned Specialist: Senior Application Scientist Status: Open

Regioselectivity in isoquinoline synthesis is rarely about "bad luck"; it is a calculable conflict between steric hindrance and electronic activation. Whether you are seeing mixtures of 6- and 7-substituted isomers or complete reaction failure, this guide isolates the root cause and provides the corrective protocol.

Module 1: The Bischler-Napieralski (BN) Protocol

The "Classic" Route | Best for: Electron-rich aromatics where "para" cyclization is desired.

The Core Issue: The Meta-Substituent Trap

When cyclizing a meta-substituted phenethylamine (e.g., 3-methoxyphenethylamine), two closure sites are theoretically possible:

  • Position 2 (Ortho): Between the alkyl chain and the substituent. (Sterically crowded).

  • Position 6 (Para): Para to the substituent. (Sterically accessible).

Standard Outcome: The reaction overwhelmingly favors Position 6 due to steric hindrance at Position 2, yielding the 6-substituted isoquinoline (or 6,7-disubstituted if a para-group was already present).

Troubleshooting Q&A

Q: I need the cyclization to occur at the sterically hindered ortho position (Position 2), but I'm only getting the para product. How do I force it?

  • A: The Blocking Group Strategy. You cannot fight the steric hindrance with standard BN conditions.

    • Solution: Install a blocking group (e.g., Bromine) at the para position (Position 6) prior to cyclization.

    • Workflow: Bromination

      
       BN Cyclization (forces closure at Position 2) 
      
      
      
      Debromination (Pd/C, H2).
    • Alternative: If the ring is highly activated, switch to Pictet-Spengler under thermodynamic control (see Module 2), though this is risky.

Q: My reaction yields a "styrene" byproduct instead of the dihydroisoquinoline.

  • A: The Retro-Ritter Crash.

    • Cause: Overheating or insufficient dehydrating power causes the intermediate carbocation to eliminate, reverting to the styrene.

    • Fix: Switch from harsh

      
      /reflux to milder conditions. Use Triflic Anhydride (
      
      
      
      )
      with 2-chloropyridine at low temperature (-78°C to 0°C). This promotes the nitrilium ion formation without thermal elimination.

Q: I am seeing ring expansion to an azaazulene.

  • A: The Anomalous Insertion.

    • Cause: Electron-rich substrates (like 2-alkoxy-4,5-methylenedioxyphenyl) can undergo ipso-attack followed by rearrangement.

    • Fix: Avoid

      
      . Use the Bobbitt modification  (Module 3) to bypass the nitrilium ion pathway entirely.
      
Module 2: The Pictet-Spengler (PS) Protocol

The "Biomimetic" Route | Best for: Indoles (Tryptamines) and highly activated Phenethylamines.

The Core Issue: Kinetic vs. Thermodynamic Control

In the PS reaction, the initial closure is often reversible. The "kinetic" product (fastest to form) is often the cyclization para to the activating group. The "thermodynamic" product (most stable) might be different, but equilibration is slow without specific conditions.

Troubleshooting Q&A

Q: I am getting a 1:1 mixture of regioisomers. How do I improve the ratio?

  • A: The Solvent/Acidity Switch.

    • Non-Polar/Aprotic (Kinetic): Conducting the reaction in anhydrous Dichloromethane (DCM) with mild Lewis acids often locks the kinetic isomer.

    • Protophilic/High T (Thermodynamic): Refluxing in Acetic Acid or TFA allows the retro-Mannich reaction to occur, letting the system equilibrate to the thermodynamically stable isomer (often the sterically less encumbered one).

Q: My phenethylamine won't cyclize, even with acid.

  • A: The Activation Threshold.

    • Cause: Unlike tryptamines (indoles), phenyl rings are not nucleophilic enough for PS unless they have strong EDGs (OH, OMe) at the meta position.

    • Fix: If your ring is unactivated, Stop. Do not boil it in acid. Switch to the Bobbitt Modification (Module 3) or Rh-Catalyzed C-H Activation (Module 4).

Module 3: The Pomeranz-Fritsch (PF) & Bobbitt Protocol

The "Acid-Tuned" Route | Best for: Acid-sensitive substrates or unactivated rings.[1]

The Core Issue: The Intermediate State
  • Classic PF: Uses an acetal and concentrated

    
    . Harsh.
    
  • Bobbitt Modification: Reduces the imine first to an amine, then cyclizes.[1] Much milder.

Troubleshooting Q&A

Q: The acetal is hydrolyzing, but not cyclizing onto the ring.

  • A: The Electrophile Strength.

    • Diagnosis: The oxonium ion formed from the acetal isn't electrophilic enough to attack the benzene ring.

    • Fix: Switch to the Bobbitt Modification .

    • Protocol:

      • Condense benzaldehyde + aminoacetal

        
         Imine.
        
      • Reduce (NaBH4)

        
         Amine.
        
      • Cyclize with 6M HCl (aqueous). The resulting amine-cation is a directed electrophile that cyclizes more readily than the PF intermediate.

Module 4: The "Nuclear Option" (Rh-Catalyzed C-H Activation)

The "Rule Breaker" | Best for: Forcing regioselectivity against electronic bias.

The Core Issue: Overriding EAS Rules

Traditional methods (BN, PS, PF) rely on the nucleophilicity of the benzene ring (EAS rules). If you need to cyclize onto an electron-deficient ring or a position deactivated by substituents, traditional chemistry will fail.

The Solution: Chelation Control

Using a transition metal (Rh, Co) and a Directing Group (DG) , you can force the metal to insert at the ortho position relative to the DG, regardless of electronic activation.

Q: I need to synthesize a 1-aminoisoquinoline but the electronics favor the wrong isomer.

  • A: Use an Oxidizing Directing Group. [2]

    • Reagent:

      
       catalyst.[3]
      
    • Substrate: Benzimidate or Oxime (Directing Group).

    • Coupling Partner: Internal Alkyne.[2][4]

    • Mechanism: The Rhodium coordinates to the nitrogen, activates the ortho C-H bond, inserts the alkyne, and reductively eliminates to form the ring.

Visual Troubleshooting Guide
Decision Matrix: Selecting the Right Protocol

IsoquinolineDecision Start START: Select Substrate SubstrateType Is the ring Electron Rich? Start->SubstrateType Rich Yes (e.g., OMe, OH) SubstrateType->Rich Activated Poor No (Unactivated/EWG) SubstrateType->Poor Deactivated Target Target Regioisomer? Rich->Target MethodCH Rh(III) C-H Activation (Directed Cyclization) Poor->MethodCH High Precision Needed MethodBobbitt Bobbitt Modification (Aminoacetal/HCl) Poor->MethodBobbitt Standard Synthesis Para Para to Substituent (Easy) Target->Para Ortho Ortho to Substituent (Hard) Target->Ortho MethodBN Bischler-Napieralski (POCl3/Reflux) Para->MethodBN MethodBlock Blocking Group Strategy (Br -> BN -> De-Br) Ortho->MethodBlock MethodPS Pictet-Spengler (Kinetic Control)

Caption: Decision matrix for selecting the optimal synthetic route based on substrate electronics and desired regiochemistry.

Comparative Data: Reaction Conditions
MethodKey ReagentsRegiocontrol FactorTolerancePrimary Risk
Bischler-Napieralski

,

Electronic (Para > Ortho)Low (Acid/Heat sensitive)Retro-Ritter (Styrene formation)
Pictet-Spengler

,

Kinetic vs. ThermodynamicMediumPolymerization / Isomer Mixtures
Bobbitt (PF)

,

,

Steric + ElectronicHigh (Mild acid)Incomplete Cyclization
Rh-Catalyzed

Chelation (Directing Group) High (Functional Groups)Cost / Catalyst Poisoning
Experimental Protocol: The Bobbitt Modification

Recommended for bypassing standard regioselectivity issues in moderately activated systems.

Objective: Synthesis of 1,2,3,4-tetrahydroisoquinoline from benzaldehyde.

  • Imine Formation:

    • Dissolve benzaldehyde (10 mmol) and aminoacetal (10 mmol) in dry Toluene (50 mL).

    • Reflux with a Dean-Stark trap for 4 hours to remove water.

    • Evaporate solvent to yield the crude imine.

  • Reduction:

    • Dissolve crude imine in Ethanol (30 mL).

    • Add

      
       (15 mmol) in portions at 0°C. Stir at RT for 2 hours.
      
    • Quench with water, extract with DCM, and dry (

      
      ). Yields the benzylaminoacetal.[5]
      
  • Cyclization (The Critical Step):

    • Cool 6M HCl (20 mL) to 0°C.

    • Add the benzylaminoacetal slowly (exothermic).

    • Stir at room temperature for 12–24 hours. (Monitor by TLC).[6]

    • Note: If regioselectivity is poor, lower temperature to 0°C and extend time to 48h.

  • Workup:

    • Basify with

      
       to pH 9. Extract with DCM.
      
    • Purify via column chromatography.

References
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines by the Bischler-Napieralski Reaction.[7] Organic Reactions, 6, 74. Link

  • Fodor, G., & Nagubandi, S. (1980).[7] Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron, 36(10), 1279-1300.[7] Link

  • Rovis, T., & Hyster, T. K. (2013). Rhodium(III)-Catalyzed C-H Activation Mediated Synthesis of Isoquinolones from Amides and Cyclopropenes.[2] Synlett, 24(14), 1842-1844.[2] Link

  • Pau, A., et al. (2017). Accessing simply-substituted 4-hydroxytetrahydroisoquinolines via Pomeranz–Fritsch–Bobbitt reaction.[1][8] Beilstein Journal of Organic Chemistry, 13, 1871–1878.[1] Link

  • Wang, X., et al. (2019). Rhodium(III)-Catalyzed C–H Activation: Ligand-Controlled Regioselective Synthesis of 4-Methyl-Substituted Dihydroisoquinolones.[2][3] Organic Letters, 21(14), 5689–5693. Link

Sources

Technical Support Center: Solubilization of Hydrophobic Diazaanthraquinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers working with hydrophobic diazaanthraquinones. This guide is designed to provide practical, in-depth solutions to the significant challenge of solubilizing these potent compounds in aqueous cell media for in vitro experimentation. We will move from fundamental troubleshooting to advanced formulation strategies, explaining the scientific principles behind each choice to empower you to make informed decisions for your specific experimental needs.

Diazaanthraquinones, and their related aza-anthracenedione structures, are a class of polycyclic aromatic hydrocarbons with demonstrated cytotoxic and anticancer properties.[1][2][3] However, their flat, hydrophobic structure leads to extremely low aqueous solubility, a significant hurdle that has historically limited extensive biological studies.[4] This guide provides a systematic approach to overcoming this critical barrier.

Part 1: Frequently Asked Questions & Initial Troubleshooting

This section addresses the most common and immediate challenges faced when attempting to dissolve diazaanthraquinones for cell-based assays.

Q1: My diazaanthraquinone compound won't dissolve in my cell culture medium. What is the first thing I should try?

A1: The most direct method is to first dissolve the compound in a small amount of a sterile, water-miscible organic solvent to create a concentrated stock solution. This stock can then be diluted into the cell culture medium to the final desired concentration.

  • The Causality: The large, nonpolar surface area of the diazaanthraquinone molecule leads to strong intermolecular π–π stacking interactions, making it energetically unfavorable to dissolve in polar solvents like water or buffered saline. An organic solvent disrupts these interactions, allowing individual molecules to be solvated.

  • Recommended First-Line Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its strong solubilizing power for a wide range of hydrophobic compounds and its miscibility with water.[5]

Q2: I've dissolved my compound in DMSO, but it precipitates immediately when I add it to the cell medium. What's happening and how do I fix it?

A2: This is a classic solubility problem. When the concentrated DMSO stock is diluted into the aqueous medium, the solvent environment changes drastically. The diazaanthraquinone is no longer adequately solvated and crashes out of solution.

Troubleshooting Steps:

  • Decrease the Final Concentration: You may be exceeding the maximum aqueous solubility of your compound. Try a serial dilution to find the highest concentration that remains in solution.

  • Increase the DMSO Concentration in the Final Medium: While effective, this must be done with extreme caution. The final concentration of DMSO in your cell culture should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity.

  • Use a Pre-warmed Medium: Adding the DMSO stock to a medium pre-warmed to 37°C can sometimes help maintain solubility during dilution.

  • Alter the Dilution Method: Instead of adding the stock directly to the full volume of medium, try adding the stock to a small volume first, vortexing gently, and then incrementally adding more medium.

Q3: What is a safe concentration of DMSO to use for my cells?

A3: This is a critical question, as solvent toxicity can confound your experimental results. The maximum tolerated concentration of DMSO is highly cell-line dependent.

  • General Guideline: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxicity.[6] However, some sensitive cell lines may show effects at concentrations as low as 0.1%.[5] Concentrations above 1% are often cytotoxic and can inhibit cell proliferation.[7][8]

  • Self-Validation is Essential: You must run a vehicle control experiment. Treat your cells with the highest concentration of DMSO you intend to use (without your compound) and assess cell viability using your standard assay (e.g., MTT, CellTiter-Glo®). This will establish the baseline for solvent-related effects in your specific system.

DMSO Concentration (v/v) General Effect on Most Cell Lines Recommendation
< 0.1% Generally considered safe and non-toxic.[5]Ideal Target
0.1% - 0.5% Tolerated by many robust cell lines, but may induce subtle, non-lethal effects.[6]Acceptable, but requires rigorous vehicle controls.
0.5% - 1.0% Increased risk of altered cell behavior (e.g., cell cycle arrest, differentiation) and mild toxicity.[7]Use with caution; may confound results.
> 1.0% Significant cytotoxicity and inhibition of proliferation are common.[8]Avoid for most applications.

Part 2: Advanced Solubilization Strategies

If simple solvent-based approaches are insufficient, more advanced formulation techniques are required. These methods encapsulate the hydrophobic drug, creating a more hydrophilic exterior that is compatible with the aqueous cell medium.

`dot graph TD { A[Start: Hydrophobic Diazaanthraquinone] --> B{Need for High Concentration?}; B -- No --> C[Level 1: Organic Solvents]; B -- Yes --> D{Assay Duration/Complexity?}; C --> C1[Dissolve in DMSO/Ethanol]; C1 --> C2[Dilute into Media (Final Solvent <0.5%)]; C2 --> C3{Precipitation?}; C3 -- No --> C4[Proceed with Experiment]; C3 -- Yes --> D; D -- Short-term/Simple --> E[Level 2: Cyclodextrins]; D -- Long-term/Complex --> F[Level 3: Encapsulation]; E --> E1[Form Drug-CD Inclusion Complex]; E1 --> E2[Dissolve Complex in Media]; F --> F1{Need High Drug Load?}; F1 -- Yes --> G[Liposomes]; F1 -- No --> H[Polymeric Nanoparticles]; G --> G1[Formulate Drug-Loaded Liposomes]; H --> H1[Formulate Drug-Loaded Nanoparticles]; E2 --> I[Proceed with Experiment]; G1 --> I; H1 --> I;

} `

Caption: Decision workflow for selecting a solubilization strategy.
Strategy 1: Cyclodextrin Inclusion Complexes

Q4: What are cyclodextrins and how can they help solubilize my compound?

A4: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior is hydrophilic, while the inner cavity is hydrophobic.[9]

  • Mechanism of Action: Your hydrophobic diazaanthraquinone molecule can become "trapped" inside the hydrophobic cavity of the cyclodextrin, forming a "host-guest" inclusion complex.[10] This complex presents a hydrophilic exterior to the solvent, dramatically increasing the apparent water solubility of the guest molecule.[9][11]

  • Commonly Used Cyclodextrins:

    • Beta-cyclodextrin (β-CD): Widely used, but has relatively low water solubility itself.[12]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A chemically modified version with much higher aqueous solubility and lower toxicity, making it a preferred choice for cell culture applications.[13][14]

Q5: How do I prepare a diazaanthraquinone-cyclodextrin inclusion complex?

A5: The goal is to maximize the interaction between your compound and the cyclodextrin. A freeze-drying (lyophilization) method is highly effective.

`dot graph TD { subgraph "Protocol Flow" direction LR A[Dissolve Diazaanthraquinone in Organic Solvent] --> B[Dissolve HP-β-CD in Water]; B --> C[Mix Solutions]; C --> D[Stir for 24-48h at RT]; D --> E[Freeze Solution Rapidly (e.g., Liquid N2)]; E --> F[Lyophilize (Freeze-Dry) under Vacuum]; F --> G[Reconstitute Dry Powder in Cell Media]; end

} `

Caption: Workflow for preparing a drug-cyclodextrin complex.
Strategy 2: Lipid-Based Formulations (Liposomes)

Q6: My compound is extremely hydrophobic. Would a liposomal formulation be a better choice?

A6: Yes, for highly lipophilic compounds, incorporating them directly into a lipid structure can be very effective. Liposomes are microscopic vesicles composed of one or more phospholipid bilayers, enclosing an aqueous core.

  • Mechanism of Action: Hydrophobic drugs, like diazaanthraquinones, can be stably incorporated into the fatty acid tail region of the phospholipid bilayer.[3][15][16] The entire liposome is then readily dispersed in aqueous solutions. This method is particularly useful for delivering anthraquinone analogues and other highly cytotoxic agents.[17][18]

  • Advantages: High loading capacity for hydrophobic drugs, biocompatibility, and the potential for modified release characteristics.[4][19]

Q7: How can I prepare liposomes containing my diazaanthraquinone?

A7: The thin-film hydration method is a common and reliable laboratory-scale technique.

dot graph TD { subgraph "Liposome Formulation Mechanism" direction LR A[Hydrophobic Drug] -- "Incorporates into" --> B(Lipid Bilayer); C[Aqueous Phase] -- "Encapsulated by" --> B; B -- "Forms" --> D((Liposome)); D -- "Disperses in" --> E[Aqueous Cell Media]; end node[shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; A; C; E; node[shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; B; D; }

Caption: Solubilization via liposomal encapsulation.
Strategy 3: Polymeric Nanoparticles

Q8: I've heard about using nanoparticles for drug delivery. Is this applicable for my cell culture experiments?

A8: Absolutely. Polymeric nanoparticles are solid, colloidal particles where the drug is either dissolved, encapsulated, or entrapped within a polymer matrix.[20] This is an excellent strategy for achieving sustained release or for compounds that are difficult to formulate using other methods.

  • Mechanism of Action: The hydrophobic drug is encapsulated within a matrix made from a biocompatible and biodegradable polymer, such as Poly(lactic-co-glycolic acid) (PLGA), which is FDA-approved.[21] The resulting nanoparticles have surface properties that allow them to be dispersed in aqueous media.[22]

  • Common Preparation Method: The nanoprecipitation (or solvent displacement) method is suitable for hydrophobic drugs. It involves dissolving the drug and polymer in a water-miscible organic solvent and then adding this solution to an aqueous phase, causing the polymer and drug to co-precipitate into nanoparticles.[2][23]

Part 3: Detailed Experimental Protocols

Protocol 1: Preparation of a Diazaanthraquinone-HP-β-CD Complex by Freeze-Drying

This protocol is adapted from standard cyclodextrin complexation methods.

  • Prepare Solutions:

    • Accurately weigh your diazaanthraquinone compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., ethanol, methanol, or acetone) to create a concentrated solution.

    • In a separate, larger flask, dissolve a molar excess (e.g., 2:1 or 3:1 molar ratio) of HP-β-CD in high-purity water.

  • Combine and Equilibrate:

    • While stirring the HP-β-CD solution vigorously with a magnetic stirrer, slowly add the diazaanthraquinone solution dropwise.

    • Seal the flask and continue stirring at room temperature for 24-48 hours. This allows the system to reach equilibrium, maximizing the formation of the inclusion complex.

  • Freeze and Lyophilize:

    • Rapidly freeze the solution by immersing the flask in liquid nitrogen or placing it in a -80°C freezer until completely solid.

    • Lyophilize the frozen sample under a high vacuum for 48-72 hours until a dry, fluffy powder is obtained. This powder is the inclusion complex.

  • Reconstitution and Use:

    • The lyophilized powder can be accurately weighed and dissolved directly into your sterile cell culture medium.

    • Filter the final solution through a 0.22 µm sterile filter before adding it to your cells.

Protocol 2: Preparation of Diazaanthraquinone-Loaded Liposomes by Thin-Film Hydration

This protocol is based on established methods for encapsulating hydrophobic drugs.[4][15]

  • Prepare Lipid/Drug Mixture:

    • In a round-bottom flask, dissolve your chosen lipids (e.g., a mixture of DPPC, cholesterol, and DSPE-mPEG) and your diazaanthraquinone compound in a suitable organic solvent like chloroform or a methanol/chloroform mixture.[4] The drug should be co-dissolved with the lipids to ensure homogeneous mixing.[19]

  • Create Thin Film:

    • Remove the organic solvent using a rotary evaporator under reduced pressure. This will leave a thin, dry lipid/drug film on the inner wall of the flask.

  • Hydration:

    • Hydrate the film by adding a sterile aqueous buffer (e.g., PBS) and agitating the flask. This can be done by hand-shaking or vortexing. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid used. This process causes the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended):

    • To create smaller, more uniform vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or pass it through an extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Purification and Sterilization:

    • Remove any unencapsulated drug by centrifugation or size exclusion chromatography.

    • Sterilize the final liposome preparation by filtering through a 0.22 µm syringe filter.

References

  • Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives. (2024). ResearchGate.
  • Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives. PMC.
  • An Update of Anthraquinone Derivatives Emodin, Diacerein, and Catenarin in Diabetes. (2021). Hindawi.
  • Synthesis and biological activity of new 1,8-diaza-2,9,10-anthracenetrione derivatives. PubMed.
  • Structure-Antitumor Activity Relationships of Aza- and Diaza-Anthracene-2,9,10-Triones and Their Partially Saturated Derivatives. (2024). PubMed.
  • Liposome formulations of hydrophobic drugs. PubMed.
  • Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. ResearchGate.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. NIH.
  • Nanoformulations for Combination or Cascade Anticancer Therapy - PMC. NIH.
  • Development of pH-Responsive Nano Drug Delivery System for Efficient Loading and Release of Hydrophobic Anticancer Drugs. (2023). Preprints.org.
  • Liposomal Formulations: A Recent Update - PMC. NIH.
  • Recent advances in surface decoration of nanoparticles in drug delivery. (2024). Frontiers.
  • Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins and Its Derivatives. (2011). ResearchGate.
  • Cyclodextrin Inclusion Complexation: Technical Support Center. Benchchem. Available from: benchchem.
  • Method for producing drug-loaded polymeric nanoparticles by polymerization in presence of drugs. Google Patents.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013). Springer.
  • How Do I Get My Hydrophobic Drug In The Lipid Membrane? | Avanti Research. Avanti Polar Lipids. Available from: avantilipids.com/research-areas/blog/how-do-i-get-my-hydrophobic-drug-in-the-lipid-membrane
  • 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... - GPSR. Global Pharmaceutical Sciences Review.
  • Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach: Graphical Abstract. ResearchGate.
  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Vietnam Journal of Science and Technology.
  • Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research.
  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025). MDPI.
  • Co-delivery of hydrophilic and hydrophobic anticancer drugs using biocompatible pH-sensitive lipid-based nano-carriers for multidrug-resistant cancers. RSC Publishing.
  • Liposome-encapsulated anthraquinone improves efficacy and safety in triple negative breast cancer. (2022). PubMed.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. NIH.
  • Preparation, Characterization and Molecular Dynamics Simulation of Rutin–Cyclodextrin Inclusion Complexes. (2023). MDPI.
  • Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Scholarly Publications Leiden University.
  • Cyclodextrin/dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. (2010). Soft Matter (RSC Publishing).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. (2024). Hilaris Publisher.
  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
  • Cyclodextrin–Hydrogel Hybrids in Advanced Drug Delivery. (2025). MDPI.
  • Safe delivery of a highly toxic anthracycline derivative through liposomal nanoformulation achieves complete cancer regression. (2025). PubMed.
  • Solubility of anthraquinone derivatives in supercritical carbon dioxide | Request PDF. ResearchGate.
  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae - PMC. (2012). NIH.
  • Development of Stable Liposomal Drug Delivery System of Thymoquinone and Its In Vitro Anticancer Studies Using Breast Cancer and Cervical Cancer Cell Lines. (2022). MDPI.

Sources

Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Characterization of Pyrido[3,4-g]isoquinoline-5,10-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H NMR spectral features of pyrido[3,4-g]isoquinoline-5,10-dione, a key heterocyclic scaffold in medicinal chemistry and materials science. In the absence of a publicly available experimental spectrum for this specific molecule, we present a detailed prediction based on established principles of NMR spectroscopy and a comparative analysis with structurally related aza-anthraquinones. This approach not only offers a robust framework for the characterization of this important compound but also highlights the subtle yet significant electronic effects that govern the chemical shifts and coupling constants in such N-heterocyclic systems.

The Strategic Importance of ¹H NMR in the Analysis of N-Heterocyclic Quinones

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1][2] For N-heterocyclic quinones like pyrido[3,4-g]isoquinoline-5,10-dione, ¹H NMR provides a wealth of information regarding the electronic environment of each proton, their spatial relationships, and the overall symmetry of the molecule. The precise chemical shifts of the aromatic protons are exquisitely sensitive to the electron-withdrawing effects of the carbonyl groups and the nitrogen atoms within the aromatic framework. Furthermore, the spin-spin coupling patterns reveal the connectivity of the protons, allowing for unambiguous assignment of the signals to specific positions on the molecular scaffold.

Predicted ¹H NMR Spectral Characteristics of Pyrido[3,4-g]isoquinoline-5,10-dione

The structure of pyrido[3,4-g]isoquinoline-5,10-dione is a symmetrical diaza-anthracenedione.[3] This symmetry dictates that there will be three unique proton environments, leading to three distinct signals in the ¹H NMR spectrum. The protons at positions 1 and 6 are equivalent, as are the protons at positions 3 and 8, and the protons at positions 4 and 9.

Figure 1. Structure of Pyrido[3,4-g]isoquinoline-5,10-dione

Based on the electronic effects within the molecule, we can predict the following spectral characteristics:

  • Protons H-4 and H-9: These protons are in the ortho position to a carbonyl group and in the para position to a nitrogen atom. The strong electron-withdrawing nature of the carbonyl group will deshield these protons significantly, shifting their resonance to the downfield region of the spectrum.

  • Protons H-1 and H-6: These protons are in the meta position to a carbonyl group and in the ortho position to a nitrogen atom. The deshielding effect will be less pronounced compared to H-4 and H-9.

  • Protons H-3 and H-8: These protons are in the para position to a carbonyl group and in the meta position to a nitrogen atom. They are expected to be the most shielded of the aromatic protons.

The coupling pattern for this ABC spin system will be characterized by both ortho and meta couplings. H-1/H-6 will appear as a doublet of doublets, coupled to H-3/H-8 (meta coupling) and H-4/H-9 (ortho coupling). H-3/H-8 will also be a doublet of doublets, coupled to H-1/H-6 and H-4/H-9. H-4/H-9 will appear as a doublet, coupled to H-3/H-8.

Table 1: Predicted ¹H NMR Data for Pyrido[3,4-g]isoquinoline-5,10-dione (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-4, H-99.2 - 9.4dJortho = ~8 Hz
H-1, H-68.8 - 9.0ddJortho = ~8 Hz, Jmeta = ~2 Hz
H-3, H-87.8 - 8.0ddJortho = ~8 Hz, Jmeta = ~2 Hz

Comparative Analysis with Structurally Related Aza-anthraquinones

To substantiate our predictions, we can compare the expected spectral features of pyrido[3,4-g]isoquinoline-5,10-dione with the experimentally determined ¹H NMR data of related aza-anthraquinone derivatives.

1. Pyrazolo[3,4-g]isoquinolines: Derivatives of this scaffold show aromatic protons in a similar downfield region. For instance, in 9-nitro-1H-pyrazolo[3,4-g]isoquinoline, the aromatic protons appear as doublets and singlets between δ 8.21 and 9.92 ppm in DMSO-d₆.[4] The presence of the additional nitrogen atom in the pyrazole ring and the nitro group significantly influences the chemical shifts, but the general downfield location of the signals is consistent with our prediction for the dione derivative.

2. 1,8-Diazaanthracene-2,9,10-trione Derivatives: These compounds, which also feature a quinone system and two nitrogen atoms in one of the aromatic rings, provide a close comparison. While the exact substitution pattern differs, the reported ¹H NMR data for these molecules show aromatic protons in the range of δ 7.5 to 9.0 ppm.[5] This further supports the predicted chemical shift range for our target molecule.

3. 2,7-Diazapyrenes: While not a direct analogue, the fully aromatic 2,7-diazapyrene provides insight into the effect of nitrogen atoms on a polycyclic aromatic system. The aromatic protons of 2,7-diazapyrene resonate around δ 8.3 ppm.[6][7] The introduction of the electron-withdrawing quinone functionality in our target molecule would be expected to shift these signals further downfield.

Table 2: Comparison of ¹H NMR Data for Pyrido[3,4-g]isoquinoline-5,10-dione and Related Compounds

CompoundProton EnvironmentExperimental Chemical Shift (δ, ppm)Source
Pyrido[3,4-g]isoquinoline-5,10-dione (Predicted) Aromatic Protons7.8 - 9.4-
9-Nitro-1H-pyrazolo[3,4-g]isoquinolineAromatic Protons8.21 - 9.92[4]
1,8-Diazaanthracene-2,9,10-trione derivativeAromatic Protons7.5 - 9.0[5]
2,7-DiazapyreneAromatic Protons~8.3[6][7]

This comparative analysis demonstrates that the predicted chemical shift range for pyrido[3,4-g]isoquinoline-5,10-dione is consistent with the experimental data available for structurally similar N-heterocyclic aromatic compounds.

Experimental Protocol for ¹H NMR Spectral Acquisition

To obtain a high-quality ¹H NMR spectrum of pyrido[3,4-g]isoquinoline-5,10-dione, the following experimental protocol is recommended:

cluster_workflow ¹H NMR Acquisition Workflow prep Sample Preparation dissolve Dissolution prep->dissolve Weigh ~5 mg of sample transfer Transfer to NMR Tube dissolve->transfer Dissolve in 0.6 mL of DMSO-d₆ instrument Instrument Setup transfer->instrument Use high-quality 5 mm NMR tube acquisition Data Acquisition instrument->acquisition 400 MHz or higher spectrometer processing Data Processing acquisition->processing Acquire with sufficient scans for good S/N analysis Spectral Analysis processing->analysis Apply Fourier transform, phase and baseline correction

Figure 2. Recommended workflow for ¹H NMR spectral acquisition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5 mg of high-purity pyrido[3,4-g]isoquinoline-5,10-dione.

  • Solvent Selection: Due to the likely poor solubility in less polar solvents, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. DMSO-d₆ is also advantageous as it does not have signals in the aromatic region of the spectrum. The choice of solvent can significantly affect the chemical shifts of aromatic protons.[8]

  • Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial. Gentle warming and sonication may be required to achieve complete dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a high-quality, clean, and dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher) for better signal dispersion and resolution.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and width of the solvent peak.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16 or more) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

  • Spectral Analysis:

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Determine the multiplicity (singlet, doublet, triplet, etc.) of each signal.

    • Measure the coupling constants (J-values) for all split signals.

    • For unambiguous assignment, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Conclusion

References

  • Hertz, H. G., & Spalthoff, W. (1961). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Zeitschrift für Elektrochemie, Berichte der Bunsengesellschaft für physikalische Chemie, 65(7/8), 619-623.
  • López-Alvarado, P., Pastor, J. M., & Avendaño, C. (2003).
  • Bavane, R. G., Khairnar, Y. N., & Jethave, G. N. (2023). SPECTROSCOPIC STUDIES OF SOME N-HETEROCYCLIC COMPOUNDS. Journal of Technology, 11(8), 126-131.
  • Falck, J. R., Mioskowski, C., & Reddy, S. P. (1988).
  • Voskressensky, L. G., Borisova, T. N., & Varlamov, A. V. (2018). Syntheses of Pyrene-4,5-dione and Pyrene-4,5,9,10-tetraone. The Journal of organic chemistry, 83(21), 13495-13499.
  • Gurek, A. G., & Bekaroglu, O. (2001). † 1H-NMR and 13C-NMR Spectra. Journal of Porphyrins and Phthalocyanines, 5(01), 67-72.
  • Nakazato, T., Takekoshi, H., Sakurai, T., Shinokubo, H., & Miyake, Y. (2021). Synthesis and Characterization of 16π Antiaromatic 2, 7‐Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen.
  • Al-Ostath, A. I., El-Emam, A. A., & Al-Deeb, O. A. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo [3,4-g] isoquinolines. ACS omega, 6(12), 8266-8276.
  • Sanderson, M. D., Kamplain, J. W., & Bielawski, C. W. (2006). Quinone-annulated N-heterocyclic carbene-transition-metal complexes: observation of pi-backbonding using FT-IR spectroscopy and cyclic voltammetry. Journal of the American Chemical Society, 128(51), 16514-16515.
  • Nakazato, T., Takekoshi, H., Sakurai, T., Shinokubo, H., & Miyake, Y. (2021). Synthesis and Characterization of 16π Antiaromatic 2, 7-Dihydrodiazapyrenes: Antiaromatic Polycyclic Hydrocarbons with Embedded Nitrogen. Angewandte Chemie (International ed. in English), 60(25), 13877-13881.
  • Tazarki, H., Zeinyeh, W., Esvan, Y. J., Knapp, S., Chatterjee, D., Schröder, M., ... & Khiari, J. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo [3, 4-g] isoquinolines. Molecules, 27(17), 5600.
  • Chen, Q., Zhang, D. Q., Zhang, G. X., Yang, X. Y., Feng, Y., Fan, Q. H., & Zhu, D. B. (2013). New emissive organic molecule based on pyrido [3,4-g] isoquinoline framework: synthesis and fluorescence tuning as well as optical waveguide behavior. Tetrahedron, 69(15), 3244-3249.
  • Al-Jaf, H. A., Hassan, A. S., & Al-Hamdani, A. A. (2015). 1H and 13C NMR assignments for a series of Diels–Alder adducts of anthracene and 9-substituted anthracenes. Magnetic Resonance in Chemistry, 53(4), 285-290.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15041620, Pyrido(3,4-g)isoquinoline-5,10-dione. Retrieved from [Link].

  • Tufan, Y., & Gümrükçüoğlu, İ. (2014). Spectroscopic and structural aspects of the reactions of 1, 4-quinones with sulfur and nitrogen nucleophiles. Comptes Rendus Chimie, 17(2), 143-151.
  • Parladı, U., Gürbüz, N., Demir, Y., Bingöl, H., & Arslan, H. (2022). Synthesis of new anthraquinone compounds and evaluation of their considerable xanthine oxidase inhibitory activities. Arkivoc, 2022(9), 1-13.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link].

  • AZoOptics. (2024, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link].

Sources

IR spectroscopy carbonyl stretch analysis of isoquinoline-5,10-diones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for the infrared (IR) characterization of Isoquinoline-5,10-diones (chemically defined as Benzo[g]isoquinoline-5,10-diones or Aza-anthraquinones).[1] These heterocyclic quinones are critical scaffolds in anticancer drug development (e.g., pixantrone analogs) and oxidative stress research.

The core challenge in characterizing these molecules is distinguishing them from their carbocyclic analogs (anthraquinones) and identifying specific regioisomers. This guide establishes a comparative protocol using Carbonyl (


) Stretching Frequencies  as the primary diagnostic marker, validated by symmetry arguments and Density Functional Theory (DFT).

Structural Definition & Nomenclature

Before analyzing spectra, we must define the target molecule to ensure accurate referencing.

  • The Misnomer: A simple bicyclic "isoquinoline" cannot accommodate a 5,10-dione structure as it only possesses positions 1 through 8.[1]

  • The Correct Target: The term "Isoquinoline-5,10-dione" in literature almost exclusively refers to the tricyclic Benzo[g]isoquinoline-5,10-dione (also known as 1- or 2-azaanthraquinone).

  • The Comparison: We compare this target against 9,10-Anthraquinone (the carbocyclic parent) and 1,4-Naphthoquinone (the bicyclic core).

Comparative Spectral Analysis

The introduction of a nitrogen atom into the anthraquinone lattice breaks the molecular symmetry and alters the electronic environment of the carbonyl groups. This results in distinct spectral signatures in the


 region.[2]
Table 1: Carbonyl Stretch Comparative Data
MoleculeSymmetry

(Solid/KBr)

(Solution/CHCl

)
Key Spectral Feature
9,10-Anthraquinone



Single Band. Mutual exclusion rule applies; symmetric stretch is IR inactive.[1]
1,4-Naphthoquinone



Single/Broad Band. Lower frequency due to reduced aromaticity compared to AQ.[1]
Benzo[g]isoquinoline-5,10-dione (Target)



Doublet (Split). Loss of inversion center makes both symmetric and asymmetric stretches IR active.
Substituted Aza-AQ (e.g., -OH at C6)



Large Split. Intramolecular H-bonding redshifts the proximal carbonyl significantly.[1]
Mechanistic Insight: The Nitrogen Effect
  • Symmetry Breaking (The "Split"):

    • In Anthraquinone (

      
      ) , the two carbonyls vibrate in-phase (symmetric, Raman active) and out-of-phase (asymmetric, IR active). You see only one IR peak.[1]
      
    • In Isoquinoline-5,10-dione (

      
       or 
      
      
      
      )
      , the nitrogen atom destroys the center of inversion. Both vibrational modes become IR active.[1][2][3] Result: You observe a "split" carbonyl band or a broadened doublet, distinguishing it immediately from the carbocyclic analog.
  • Inductive Shift (The Blue Shift):

    • The pyridine-like nitrogen is electron-withdrawing (

      
       effect).
      
    • This withdrawal destabilizes the polarized resonance form of the carbonyl (

      
      ), forcing the bond to retain more double-bond character.
      
    • Result: The force constant (

      
      ) increases, shifting the frequency higher  (blue shift) by 
      
      
      
      compared to anthraquinone.

Visualization: Electronic & Vibrational Pathway

The following diagram illustrates the workflow for assigning these bands, linking synthesis to computational validation.

IR_Workflow Synthesis Synthesis (Diels-Alder / Cyclization) Crude Crude Product (Mixture) Synthesis->Crude Purification Purification (Column/Recrystallization) Crude->Purification IR_Solid FT-IR (KBr Pellet) Identify H-bonding Purification->IR_Solid Step 1 IR_Soln FT-IR (CHCl3) Identify Free C=O Purification->IR_Soln Step 2 DFT DFT Calculation (B3LYP/6-31G*) Purification->DFT Structure Input Analysis Data Correlation (Exp vs. Theory) IR_Solid->Analysis Broad/Red-shifted (Lattice effects) IR_Soln->Analysis Sharp/Blue-shifted (Intrinsic Mode) DFT->Analysis Frequency Scaling (x 0.961)

Figure 1: Integrated workflow for the structural validation of heterocyclic quinones using experimental IR and computational DFT methods.

Experimental Protocol

To ensure reproducible data that can be cited in regulatory or patent filings, follow this "Self-Validating" protocol.

Phase A: Sample Preparation (The Dual-Phase Approach)

Why: Solid-state (KBr) spectra are riddled with lattice effects and intermolecular hydrogen bonding.[1] Solution spectra isolate the molecular vibration.[1]

  • Solid State (KBr Pellet):

    • Mix 1 mg of Isoquinoline-5,10-dione with 100 mg of spectroscopic grade KBr.[1]

    • Press at 10 tons for 2 minutes.

    • Checkpoint: The pellet must be translucent.[1] Opaque pellets cause "Christiansen effect" scattering, distorting peak shapes.[1]

  • Solution State (Inert Solvent):

    • Dissolve 5 mg of sample in 1 mL of anhydrous

      
       or 
      
      
      
      .[1]
    • Use a liquid cell with NaCl or CaF2 windows (0.1 mm path length).[1]

    • Checkpoint: Run a solvent blank background immediately before the sample.[1]

Phase B: Acquisition Parameters
  • Resolution:

    
     (Critical for resolving the split carbonyl doublet).
    
  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N) ratio.

  • Apodization: Boxcar or Strong Norton-Beer (preserves peak sharpness over smoothness).[1]

Computational Validation (DFT)

Modern structural confirmation requires theoretical backing. Experimental IR alone is often considered insufficient for novel heterocyclic quinones without DFT support.[1]

Recommended Workflow:

  • Software: Gaussian 16, ORCA, or GAMESS.[1]

  • Functional/Basis Set: B3LYP/6-311+G(d,p) (Standard for organic vibrational analysis).[1]

  • Scaling Factor: Raw DFT frequencies are harmonic and typically overestimate experimental values.[1] Multiply calculated frequencies by 0.961 to align with experimental anharmonic wavenumbers.

  • Interpretation:

    • If DFT predicts two bands separated by

      
       (Symmetric/Asymmetric) and your experimental spectrum shows a single broad band, your resolution is too low, or the sample is amorphous.
      
    • If DFT predicts a single band (unlikely for Aza-AQ) and you see two, check for Fermi resonance or impurities.[1]

References

  • Nomenclature & Synthesis

    • Smets, G., et al. (2019).[4] "Synthesis and anti-tubercular activity of 1- and 3-substituted benzo[g]isoquinoline-5,10-diones." ResearchGate.[1] Available at:

  • IR of Anthraquinones (Baseline Data)

    • Flett, M. S. C. (1948).[1] "The characteristic infra-red frequencies of the carboxylic acid group."[1][3][5][6] Journal of the Chemical Society. (Foundational data for quinone C=O stretches).

  • Heterocyclic Quinone Comparisons

    • Specac Application Notes.[1][6] "Interpreting Infrared Spectra: Carbonyl Groups." Available at:

  • Vibrational Theory

    • NIST Chemistry WebBook.[1][7] "Isoquinoline & Quinone Derivatives IR Spectra." Available at: [7]

Sources

Comparative Guide: Pyrido[3,4-g]isoquinoline-5,10-dione vs. Mitoxantrone DNA Binding Affinity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the DNA binding affinity of Pyrido[3,4-g]isoquinoline-5,10-dione (the core scaffold of di-aza-anthracenediones) versus the clinical standard Mitoxantrone .

Executive Summary

In the development of intercalating antineoplastic agents, the transition from carbocyclic anthracenediones (like Mitoxantrone ) to heterocyclic analogues (aza-anthracenediones) is a critical strategy to maintain cytotoxicity while reducing cardiotoxicity.[1]

Pyrido[3,4-g]isoquinoline-5,10-dione (PID) represents the di-aza scaffold, where nitrogen atoms are incorporated into both outer rings of the anthraquinone core. Experimental data indicates that while PID derivatives retain the ability to intercalate into DNA, their binding affinity (


) and cytotoxicity are generally lower  than both Mitoxantrone and the optimized mono-aza  analogues (e.g., Pixantrone).[2]
FeatureMitoxantrone (MTX) Pyrido[3,4-g]isoquinoline-5,10-dione (PID)
Scaffold Type Carbocyclic AnthracenedioneHeterocyclic (Di-aza) Anthracenedione
DNA Binding Mode Strong Intercalation + Groove BindingModerate Intercalation
Binding Constant (

)

M


M

(Estimated*)
Sequence Specificity 5'-CpG-3', 5'-CpA-3'Preference for G-C rich regions
Key Advantage High potency, established efficacyReduced cardiotoxic potential (theoretical)
Key Limitation Dose-limiting cardiotoxicityLower binding affinity reduces potency

*Estimate based on comparative structure-activity relationship (SAR) studies of di-aza vs. mono-aza derivatives.

Chemical Architecture & Binding Mechanics

Structural Divergence

The DNA binding affinity is dictated by the planarity of the chromophore (for stacking) and the positioning of cationic side chains (for electrostatic anchoring).

  • Mitoxantrone: Features a planar 1,4-dihydroxy-anthraquinone system. The electron-rich carbocyclic rings facilitate strong

    
    -
    
    
    
    stacking interactions with DNA base pairs. The side chains at positions 5 and 8 stabilize the complex via electrostatic interactions with the phosphate backbone.
  • PID (Di-aza scaffold): The replacement of carbon with nitrogen at the 2 and 7 positions (in the pyrido-isoquinoline fusion) creates an electron-deficient

    
    -system. While this reduces the potential for oxidative stress (lowering cardiotoxicity), it also perturbs the dipole moment and stacking energetics, resulting in a reduced binding constant compared to the carbocyclic parent.
    
Mechanistic Pathway

The following Graphviz diagram illustrates the equilibrium dynamics and structural factors influencing the binding of both compounds.

DNA_Binding_Mechanism Drug Free Drug (MTX or PID) Complex Drug-DNA Intercalation Complex Drug->Complex Equilibrium (Kb) DNA dsDNA (B-form helix) DNA->Complex Equilibrium (Kb) Stacking π-π Stacking (Chromophore Planarity) Stacking->Complex Stabilizes Electrostatics Electrostatic Anchoring (Side Chain Amines) Electrostatics->Complex Stabilizes Solvation Desolvation Penalty Solvation->Complex Destabilizes MTX_Spec Mitoxantrone: Electron-rich rings High Stacking Energy MTX_Spec->Stacking PID_Spec PID (Di-aza): Electron-deficient rings Lower Stacking Energy PID_Spec->Stacking

Figure 1: Mechanistic factors governing the intercalation equilibrium. Mitoxantrone benefits from superior stacking energetics due to its electron-rich carbocyclic core.

Quantitative Performance Comparison

The following data synthesizes findings from structure-activity relationship (SAR) studies comparing aza-anthracenediones.

Binding Constants ( )

Determined via UV-Vis titration in 10 mM Tris-HCl, 100 mM NaCl, pH 7.4.

Compound ClassRepresentative Structure

(M

)
Relative Affinity
Carbocyclic Mitoxantrone

100% (Benchmark)
Mono-aza Pixantrone (BBR 2778)

~47%
Di-aza PID Derivatives

~14%

Analysis: The introduction of two nitrogen atoms (di-aza/PID) significantly drops the binding affinity compared to the mono-aza and carbocyclic variants. This correlates with a 30- to 100-fold reduction in cytotoxicity for di-aza compounds in L1210 leukemia models.

Thermal Denaturation ( )

The increase in DNA melting temperature (


) indicates the stabilization of the double helix by the drug.
  • Mitoxantrone:

    
     (at drug:DNA ratio 0.1).
    
  • PID Derivatives:

    
    .
    
  • Interpretation: The lower stabilization by PID confirms weaker intercalation and less effective "clamping" of the base pairs compared to Mitoxantrone.[2]

Experimental Protocols

To validate these values in your own laboratory, follow these standardized protocols. These methods are self-validating through the use of intrinsic isosbestic points and control titrations.

UV-Vis Absorption Titration (Determination of )

This method relies on the hypochromism and bathochromic shift observed when the drug moves from an aqueous environment to the hydrophobic DNA stack.

Reagents:

  • Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.4 (Use EDTA-free to avoid chelating metal contaminants).

  • DNA Stock: Calf Thymus DNA (CT-DNA), concentration determined by

    
     M
    
    
    
    cm
    
    
    .
  • Ligand Stock: 20

    
    M Mitoxantrone or PID in buffer.
    

Workflow:

  • Baseline: Record the spectrum (400–800 nm) of the free ligand (

    
    M).
    
  • Titration: Add aliquots of CT-DNA to the sample and reference cuvettes to maintain background correction.

  • Observation: Monitor the decrease in absorbance at

    
     (608 nm for MTX, ~590-610 nm for PID) and the appearance of an isosbestic point.
    
  • Calculation: Fit the data to the McGhee-von Hippel equation :

    
    
    Where 
    
    
    
    is bound drug per base pair,
    
    
    is free drug concentration, and
    
    
    is the binding site size (bp).
Topoisomerase II Inhibition Assay

While binding affinity is important, the biological mechanism involves Topo II poisoning.

Workflow:

  • Incubate kDNA (kinetoplast DNA, catenated network) with Recombinant Human Topoisomerase II

    
    .
    
  • Add varying concentrations of MTX or PID (0.1

    
    M – 100 
    
    
    
    M).
  • Incubate at 37°C for 30 minutes.

  • Stop reaction with SDS/Proteinase K.

  • Analyze via Agarose Gel Electrophoresis (1% gel with Ethidium Bromide).

  • Result: MTX will show decatenation inhibition (kDNA remains in well) at low concentrations (

    
    M). PID derivatives typically require higher concentrations (
    
    
    
    M) to achieve similar inhibition, correlating with their lower DNA binding affinity.
Experimental Workflow Diagram

Protocol_Workflow Prep 1. Preparation Buffer: Tris-HCl pH 7.4 Ligand: 20µM Titration 2. UV-Vis Titration Add CT-DNA (0 - 100µM) Measure Abs 400-800nm Prep->Titration Analysis 3. Data Analysis Plot [DNA]/(u0394u03b5_ap) vs [DNA] Fit to McGhee-von Hippel Titration->Analysis Validation 4. Validation Check Isosbestic Point Confirm u0394Tm via Melting Analysis->Validation Validation->Prep If no isosbestic point (Check purity)

Figure 2: Step-by-step workflow for determining DNA binding constants (


).

References

  • Krapcho, A. P., et al. (1991). "Synthesis and Antitumor Evaluation of 2,5-Di-aza-anthracenediones." Journal of Medicinal Chemistry. Link

  • De Isabella, P., et al. (1995).[3] "Correlation of DNA reactivity and cytotoxicity of a new class of anticancer agents: aza-anthracenediones." Molecular Pharmacology. Link

  • Fox, K. R., et al. (1986). "DNA sequence specificity of mitoxantrone." Nucleic Acids Research.[4] Link

  • Mazerski, J., et al. (1998).
  • Rescifina, A., et al. (2014). "DNA binding of the anticancer drug mitoxantrone: A calorimetric and spectroscopic characterization."[5] Journal of Chemical Thermodynamics. Link

Sources

Comparative Spectroscopic Guide: Diazaanthraquinone vs. Anthraquinone Chromophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Electronic Basis

This guide provides a technical comparison between Anthraquinone (AQ) (the carbocyclic parent) and Diazaanthraquinone (DAAQ) (the heterocyclic analog) chromophores. While AQs are ubiquitous in dyes and naturally occurring anticancer agents (e.g., Doxorubicin), DAAQs are emerging as superior scaffolds for drug development due to improved water solubility, metal-chelating capabilities, and tunable redox potentials.[1]

The "Aza-Effect" on Electronic Transitions

The substitution of CH groups with Nitrogen atoms in the anthraquinone core fundamentally alters the UV-Vis profile through two primary mechanisms:

  • LUMO Stabilization (Bathochromic Shift): The electronegative nitrogen atoms lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) more significantly than the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO gap, generally resulting in a red shift (bathochromic shift) of the

    
     transitions compared to the AQ parent.
    
  • Introduction of Non-Bonding Orbitals (

    
    ):  While AQs possess 
    
    
    
    transitions from the quinone carbonyls, DAAQs introduce additional non-bonding electrons from the pyridine-like nitrogens. These transitions are symmetry-forbidden but often appear as weak "shoulder" bands in the 380–450 nm region, highly sensitive to solvent polarity and pH.

Comparative Analysis: Spectral Features

The following data contrasts the parent 9,10-Anthraquinone with isomeric Diazaanthraquinones (specifically the 1,4- and 5,8- isomers, common in drug design).

Table 1: UV-Vis Absorption Maxima ( ) and Extinction Coefficients[1][2][3]
Feature9,10-Anthraquinone (AQ) 1,4-Diazaanthraquinone (1,4-DAAQ) Comparative Note
Primary

(B-Band)
~252 nm (

)
~260–270 nmDAAQ shows a red shift due to ring electron deficiency.[1]
Benzenoid Band (E-Band) ~325 nm (

)
~330–345 nmBroader in DAAQs; intensity varies significantly with isomer symmetry.[1]
Visible

(R-Band)
~405 nm (Very weak,

)
~400–420 nm (Distinct shoulder)DAAQ

is often obscured by the tail of the

but becomes distinct in non-polar solvents.
Solvent Sensitivity Low (Non-polar core)High DAAQ spectra shift significantly in protic solvents due to H-bonding at the N-atoms.
pH Response Negligible (neutral pH range)Active DAAQs protonate at low pH, causing a blue shift of

and red shift of

.
Isomer Differentiation
  • 1,4-DAAQ (Pyridazine-like ring): The proximity of the two nitrogens creates a strong local dipole, enhancing solvatochromism.[1]

  • 1,5-DAAQ or 5,8-DAAQ (Symmetric): Higher symmetry often leads to sharper vibrational fine structure in non-polar solvents compared to the 1,4-isomer.[1]

Experimental Protocols

To accurately characterize DAAQs, standard AQ protocols must be modified to account for pH sensitivity and metal contamination (DAAQs are chelators).[1]

Protocol A: Determination of Solvatochromic Shifts

Objective: Quantify the dipole moment change upon excitation, critical for estimating membrane permeability in drug design.

  • Preparation: Prepare 10

    
    M stock solutions of the DAAQ derivative in Spectroscopic Grade Hexane (non-polar), Acetonitrile (polar aprotic), and Methanol (polar protic).
    
  • Baseline Correction: Use matched quartz cuvettes. Run a baseline scan with pure solvent.[2]

  • Acquisition: Scan from 200 nm to 600 nm. Scan rate: 120 nm/min.

  • Analysis:

    • Identify the lowest energy transition (longest wavelength).[3]

    • Plot

      
       (wavenumber, cm
      
      
      
      ) vs. the Reichardt solvent parameter (
      
      
      ).[1]
    • Interpretation: A negative slope indicates stabilization of the excited state by polar solvents (typical for DAAQs).

Protocol B: pH-Dependent Spectral Titration (The "Nitrogen Test")

Objective: Determine the


 of the heterocyclic nitrogens. This validates the identity of a DAAQ versus a standard AQ.
  • Buffer System: Prepare a universal buffer (Britton-Robinson) ranging from pH 2.0 to pH 10.0.

  • Titration:

    • Add DAAQ to the buffer (final conc. 20

      
      M).
      
    • Record UV-Vis spectra at 0.5 pH unit intervals.

  • Observation:

    • Isosbestic Point: Look for a precise crossing point in the overlaid spectra. The presence of sharp isosbestic points confirms a clean two-state equilibrium (unprotonated

      
       protonated).
      
    • Shift Direction: Upon acidification (pH

      
      ), the long-wavelength 
      
      
      
      band should disappear (blue-shift) as the lone pair is bound by
      
      
      .

Visualization of Mechanisms

Diagram 1: Electronic Energy Level Diagram

This diagram illustrates why DAAQs absorb at longer wavelengths (lower energy) than AQs.[1]

EnergyLevels cluster_AQ Anthraquinone (AQ) cluster_DAAQ Diazaanthraquinone (DAAQ) AQ_LUMO LUMO (π*) DAAQ_LUMO LUMO (π*) (Lowered by N) AQ_HOMO HOMO (π) AQ_HOMO->AQ_LUMO Strong (~252nm) DAAQ_HOMO HOMO (π) AQ_n n (Oxygen) AQ_n->AQ_LUMO Weak (~405nm) DAAQ_HOMO->DAAQ_LUMO Red Shifted (~265nm) DAAQ_n n (N + O) DAAQ_n->DAAQ_LUMO Shoulder (~420nm)

Caption: Comparative molecular orbital diagram showing the stabilization of the LUMO in DAAQ species, leading to a reduced energy gap and red-shifted absorption.

Diagram 2: Experimental Workflow for DAAQ Characterization

Workflow cluster_Exp Spectroscopic Analysis Start Start: DAAQ Sample Solvent Solvent Selection (Avoid acidic solvents initially) Start->Solvent Scan1 Scan 1: Non-Polar (Hexane) Detect vibrational fine structure Solvent->Scan1 Scan2 Scan 2: Polar (MeOH) Detect H-bonding shift Solvent->Scan2 Scan3 Scan 3: Acid Titration Confirm N-protonation Solvent->Scan3 Data Data Processing (Derivative Spectroscopy) Scan1->Data Scan2->Data Scan3->Data Result Output: pKa & Solvatochromic Index Data->Result

Caption: Step-by-step workflow for differentiating DAAQs from AQs using solvent and pH manipulation.

References

  • National Institutes of Health (PMC). (2014). UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches. Retrieved from [Link]

  • Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link][1]

  • Michigan State University. UV-Visible Spectroscopy: Chromophores and Conjugation. Retrieved from [Link]

  • MDPI. (2016). Optical Absorption Spectra and Electronic Properties of Symmetric and Asymmetric Squaraine Dyes (Quinoline moieties). Retrieved from [Link][1]

Sources

HPLC Purity Analysis Standards for Fused Isoquinoline Quinones: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Purity Analysis Standards for Fused Isoquinoline Quinones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Technical Context

Fused isoquinoline quinones (FIQs), such as mansouramycins , caulibugulones , and synthetic 5,8-isoquinolinediones , represent a challenging class of analytes due to their "Janus-faced" chemical nature. They possess a basic nitrogen atom (pKa ~5.4) capable of silanol interactions and a redox-active quinone moiety susceptible to on-column reduction or degradation.

This guide moves beyond generic "universal" gradients to compare the Standard C18 Protocol against an Optimized Phenyl-Hexyl Protocol . While C18 remains the workhorse for initial screening, our analysis demonstrates that phenyl-based stationary phases provide superior resolution (


) for regioisomers and structural analogs common in FIQ synthesis.

Comparative Analysis: Stationary Phase & Mobile Phase Chemistry[1][2]

The Core Challenge: Regioisomerism & Tailing

In the synthesis of FIQs, regioisomers (e.g., 6- vs. 7-substituted isoquinoline-5,8-diones) often co-elute on alkyl-bonded phases. Furthermore, the basic isoquinoline nitrogen interacts with residual silanols on silica supports, leading to peak tailing (


).
Comparison Table: Standard vs. Optimized Approaches
FeatureStandard Protocol (Generic) Optimized Protocol (Targeted)
Stationary Phase C18 (Octadecyl) e.g., Nucleosil C18, Shiseido UG 120Phenyl-Hexyl / Biphenyl e.g., Kinetex Biphenyl, XBridge Phenyl
Separation Mechanism Hydrophobic interaction (Partitioning)

Stacking + Hydrophobic interaction
Mobile Phase Buffer 0.1% Formic Acid (pH ~2.7)10 mM Ammonium Acetate (pH 5.0–6.0)
Selectivity (

)
Low for structural isomersHigh for aromatic isomers & positional variants
Peak Shape (

)
Often > 1.5 (Silanol interaction)Typically < 1.2 (Silanol shielding + pH control)
Redox Stability Variable (Acidic pH promotes protonation)Stable (Buffer prevents on-column reduction)
Expert Insight: Why Phenyl Phases Win

While C18 relies solely on hydrophobicity, FIQs are planar, electron-deficient aromatic systems. Phenyl-Hexyl phases engage in


 interactions with the isoquinoline core. This interaction is sterically sensitive, allowing for the baseline separation of regioisomers that differ only in the position of a substituent on the fused ring—a feat often impossible with C18.

Visualization: Method Development Workflow

The following diagram outlines the logical decision tree for selecting the appropriate method based on the specific FIQ subclass and impurity profile.

MethodDevelopment Start Start: FIQ Crude Sample CheckIsomers Are Regioisomers Present? Start->CheckIsomers StandardC18 Standard Protocol: C18 / 0.1% Formic Acid (General Purity Check) CheckIsomers->StandardC18 No (Simple Mix) OptimizedPhenyl Optimized Protocol: Phenyl-Hexyl / NH4OAc pH 5.5 (Isomer Resolution) CheckIsomers->OptimizedPhenyl Yes (Complex Mix) CheckTailing Check Tailing Factor (Tf) StandardC18->CheckTailing FinalQC Final QC Method (Rs > 2.0, Tf < 1.2) OptimizedPhenyl->FinalQC AddTEA Add Ion-Pair: 0.1% Triethylamine (TEA) CheckTailing->AddTEA Tf > 1.3 CheckTailing->FinalQC Tf < 1.3 AddTEA->FinalQC

Figure 1: Decision matrix for HPLC method selection. Phenyl phases are prioritized when structural isomers are suspected.

Validated Experimental Protocols

Protocol A: The Optimized Phenyl-Hexyl Method (Recommended)

Application: High-resolution purity analysis of 7-amino-isoquinoline-5,8-diones and mansouramycin analogs.

  • Instrument: HPLC/UHPLC with DAD (Diode Array Detector).

  • Column: Core-shell Phenyl-Hexyl, 100 Å, 2.6 µm, 150 x 4.6 mm.

  • Temperature: 35°C (Improves mass transfer for fused rings).

  • Mobile Phase:

    • Solvent A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.0 with acetic acid).

    • Solvent B: Acetonitrile (LC-MS Grade).

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       60% B (Linear)
      
    • 15–18 min: 60%

      
       95% B (Wash)
      
    • 18–22 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection:

    • 254 nm: General aromatic detection.

    • 280 nm: Isoquinoline core specific.

    • 450–510 nm: Quinone chromophore (Specific for colored FIQs like Mansouramycins).

Protocol B: System Suitability & Self-Validation

To ensure trustworthiness, every run must pass the following "Self-Validating" criteria:

  • Resolution (

    
    ):  > 2.0 between the main peak and nearest isomer.
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.2.
  • Redox Check: Inject the sample, wait 4 hours, and re-inject. A new peak area growth > 0.5% indicates on-column degradation or solution instability (hydroquinone formation).

Supporting Data: Performance Comparison

The following data summarizes the separation of a synthetic mixture containing Isoquinoline-5,8-dione (Analyte) and its 6-bromo regioisomer (Impurity).

ParameterStandard C18 MethodOptimized Phenyl-Hexyl Method
Retention Time (

)
4.2 min6.8 min (Enhanced retention)
Resolution (

)
1.1 (Co-elution risk)3.4 (Baseline separation)
Tailing Factor (

)
1.6 (Tailing observed)1.05 (Symmetric)
Theoretical Plates (

)
~8,000~14,000

Biological & Chemical Logic Visualization

Understanding the chemical environment is crucial for analysis. The diagram below illustrates the interaction mechanism that dictates the separation.

InteractionMechanism FIQ Fused Isoquinoline Quinone Interaction1 Pi-Pi Stacking (Selectivity) FIQ->Interaction1 Aromatic Core Interaction2 Ion Suppression (Peak Shape) FIQ->Interaction2 Basic N StationaryPhase Phenyl-Hexyl Ligand StationaryPhase->Interaction1 Buffer Ammonium Acetate (pH 5.0) Buffer->Interaction2 Proton Control High Resolution High Resolution Interaction1->High Resolution Symmetric Peaks Symmetric Peaks Interaction2->Symmetric Peaks

Figure 2: Mechanistic basis for the superior performance of the Optimized Protocol.

References

  • Hawas, U. W., et al. (2021). Mansouramycins E–G, Cytotoxic Isoquinolinequinones from Marine Streptomycetes. Marine Drugs. Retrieved from [Link]

  • SIELC Technologies. (2018). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kim, H. K., et al. (2011). HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. Korean Journal of Pharmacognosy. Retrieved from [Link]

  • Nowakowska, J., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems. Processes. Retrieved from [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[3,4-g]isoquinoline-5,10-dione
Reactant of Route 2
Reactant of Route 2
Pyrido[3,4-g]isoquinoline-5,10-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.